molecular formula C19H14F3N3O4 B1682690 (E)-UK122 (TFA) CAS No. 1186653-73-5

(E)-UK122 (TFA)

Cat. No.: B1682690
CAS No.: 1186653-73-5
M. Wt: 405.3 g/mol
InChI Key: KVCIDYPYQWLDKP-KMZJGFRYSA-N
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Description

UK-122, also known as uPA Inhibitor II, is a potent and selective uPA inhibitor (Ki = 20 nM). The IC(50) of UK122 in a cell-free indirect uPA assay is 0.2 micromol/L. UK-122 also showed no or little inhibition of other serine proteases such as thrombin, trypsin, plasmin, and the tissue-type plasminogen activator, indicating its high specificity against uPA. Moreover, UK122 showed little cytotoxicity against CFPAC-1 cells (IC(50) >100 micromol/L) but significantly inhibited the migration and invasion of this pancreatic cancer cell line. UK122 could potentially be developed as a new anticancer agent that prevents the invasion and metastasis of pancreatic cancer.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.C2HF3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-10H,(H3,18,19);(H,6,7)/b14-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCIDYPYQWLDKP-KMZJGFRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-UK122 (TFA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(E)-UK122 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically implicated in the molecular cascades of cancer cell invasion and metastasis.[1][2][3] This technical guide provides an in-depth overview of (E)-UK122 trifluoroacetate (TFA), consolidating its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Chemical Structure and Properties

(E)-UK122 is the geometric isomer of UK122 and belongs to the 4-oxazolidinone class of compounds.[1][2][3] The trifluoroacetate salt form enhances its solubility and stability for research applications.

Chemical Structure

The chemical structure of the parent compound of (E)-UK122 is (E)-4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The "(E)" designation specifies the stereochemistry about the exocyclic double bond.

Caption: Chemical structure of the parent compound of (E)-UK122.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-UK122 and its TFA salt is presented in the table below.

PropertyValueReference(s)
IUPAC Name (E)-4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, trifluoroacetate[4]
Synonyms UK122 (E-isomer), uPA Inhibitor II[4]
CAS Number 940290-58-4 (Parent Compound)[5][6]
Molecular Formula C₁₇H₁₃N₃O₂ • CF₃COOH[4]
Molecular Weight 405.33 g/mol (TFA salt)[7]
Appearance Yellow solid[4]
Purity ≥98% by HPLC[4]
Solubility Soluble in DMSO (25 mg/mL).[4] Soluble at ≥ 1.43 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][7][4][5][7]
Storage and Stability Store at +2°C to +8°C, protected from light.[4] The compound is hygroscopic.[4] Following reconstitution in DMSO, stock solutions are stable for up to 3 months at -20°C.[4] Oxazolidinone rings can be susceptible to hydrolysis.[8][4][8]

Mechanism of Action

(E)-UK122 exerts its biological effects through the potent and selective inhibition of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, which plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.

The uPA system consists of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). In the tumor microenvironment, uPA converts the zymogen plasminogen into the active protease plasmin. Plasmin has a broad substrate specificity and can directly degrade various components of the ECM, as well as activate other proteases like matrix metalloproteinases (MMPs), further amplifying ECM degradation. This breakdown of the ECM barrier allows cancer cells to migrate from the primary tumor and invade surrounding tissues and blood vessels, leading to metastasis.

(E)-UK122 acts as an active-site targeting inhibitor of uPA, directly blocking its catalytic activity.[4] By inhibiting uPA, (E)-UK122 prevents the conversion of plasminogen to plasmin, thereby attenuating the downstream proteolytic cascade and the subsequent degradation of the ECM. This ultimately leads to a reduction in cancer cell migration and invasion.[9]

uPA_Pathway cluster_inhibition Inhibition by (E)-UK122 cluster_ecm Extracellular Matrix cluster_outcome Biological Outcome UK122 (E)-UK122 uPA uPA (Urokinase-type Plasminogen Activator) UK122->uPA inhibits ECM Intact Extracellular Matrix (ECM) (Barrier to Invasion) Degraded_ECM Degraded ECM Invasion Cancer Cell Invasion & Metastasis Degraded_ECM->Invasion enables Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) uPA->Plasminogen converts to Plasmin->ECM degrades MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive activates MMPs_active Active MMPs MMPs_active->ECM degrades

Caption: Mechanism of action of (E)-UK122 in inhibiting the uPA-mediated proteolytic cascade.

Biological Activity and Selectivity

(E)-UK122 is a highly potent inhibitor of uPA with an IC₅₀ value of 0.2 µM in a cell-free indirect uPA assay.[2] Importantly, it exhibits high selectivity for uPA over other serine proteases. At a concentration of 100 µM, UK122 shows minimal inhibition of tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.[5] This selectivity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects.

ProteaseInhibition by UK122 (100 µM)IC₅₀ (µM)Reference(s)
uPA -0.2[1][2]
tPA (tissue-type PA) 5%>100[1]
Plasmin 0%>100[1]
Thrombin 8%>100[1]
Trypsin 38%>100[1]

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)

This protocol provides a general framework for assessing the inhibitory activity of (E)-UK122 against uPA in a cell-free system.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • (E)-UK122 (TFA) stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (E)-UK122 in assay buffer.

  • In a 96-well plate, add a fixed amount of human uPA to each well.

  • Add the diluted (E)-UK122 or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each concentration of (E)-UK122.

  • Plot the percentage of uPA inhibition against the logarithm of the (E)-UK122 concentration to determine the IC₅₀ value.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes the use of a Transwell assay to evaluate the effect of (E)-UK122 on the migration and invasion of cancer cells, such as the pancreatic cancer cell line CFPAC-1.

Materials:

  • CFPAC-1 cells

  • Complete growth medium (e.g., IMDM with 10% FBS)

  • Serum-free medium

  • (E)-UK122 (TFA)

  • Transwell inserts (8.0 µm pore size)

  • Matrigel (for invasion assay)

  • Fibronectin (optional, as a chemoattractant)

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

For Invasion Assay:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C to allow for gelling.

For Both Migration and Invasion Assays: 3. Culture CFPAC-1 cells to ~80% confluency. 4. Harvest the cells and resuspend them in serum-free medium. 5. Pre-treat the cells with various concentrations of (E)-UK122 or vehicle control for a specified time. 6. Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the Transwell plate. 7. Seed the pre-treated cells in the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration). 8. Incubate the plate at 37°C in a CO₂ incubator for an appropriate time (e.g., 24 hours). 9. After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab. 10. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol. 11. Stain the cells with crystal violet solution. 12. Wash the inserts with water and allow them to dry. 13. Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several random fields under a microscope. 14. Quantify the inhibition of migration/invasion by comparing the results from (E)-UK122-treated cells to the vehicle control.

Transwell_Workflow cluster_invasion_prep Invasion Assay Preparation cluster_assay_setup Assay Setup start Start: Culture CFPAC-1 Cells harvest Harvest and Resuspend Cells in Serum-Free Medium start->harvest pretreat Pre-treat Cells with (E)-UK122 or Vehicle harvest->pretreat seed_cells Seed Pre-treated Cells in Upper Chamber pretreat->seed_cells coat Coat Transwell Insert with Matrigel coat->seed_cells for invasion add_chemo Add Chemoattractant to Lower Chamber add_chemo->seed_cells incubate Incubate at 37°C seed_cells->incubate remove_nonmigrated Remove Non-Migrated Cells from Top of Insert incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells on Bottom of Insert remove_nonmigrated->fix_stain quantify Quantify Migration/Invasion (Microscopy or Absorbance) fix_stain->quantify end End: Analyze Results quantify->end

Caption: Workflow for the Transwell cell migration and invasion assay.

Conclusion

(E)-UK122 (TFA) is a valuable research tool for investigating the role of the urokinase-type plasminogen activator system in cancer biology and other pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of uPA inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting the uPA-uPAR axis. As with any research compound, careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

  • UK-122 TFA salt. Amsbio. Available at: [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). PubMed. Available at: [Link]

  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PMC. Available at: [Link]

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. (2021). PMC. Available at: [Link]

  • SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO-PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (2015). ResearchGate. Available at: [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). ResearchGate. Available at: [Link]

  • Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. JOCPR. Available at: [Link]

  • a review on oxazolone, it's method of synthesis and biological activity. (2015). ResearchGate. Available at: [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, Novel Oxazolone Derivatives of Study Cytotoxicity, Antioxidant And Antibacterial Activity in Vitro. (2022). ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial of N-[4-(4-Arylidene)-2-(4-X- Phenyl)-5-Oxo-4, 5-Dihydro-Imidazol-1-Yl] - Benzenesulfonamides. International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • (E)-UK122 (TFA). e-scapebio. Available at: [Link]

Sources

(E)-UK122 (TFA): A Comprehensive Technical Guide to a Potent and Selective Urokinase-Type Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (E)-UK122, a potent and selective small-molecule inhibitor of the urokinase-type plasminogen activator (uPA). We will delve into the scientific underpinnings of uPA's role in pathology, the molecular attributes of (E)-UK122, and detailed methodologies for its characterization. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize and explore the therapeutic potential of this compound.

The Urokinase Plasminogen Activator System: A Critical Node in Disease Progression

The urokinase-type plasminogen activator (uPA) system is a pivotal enzymatic cascade involved in a multitude of physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[2] Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components.[3] This uPA-mediated proteolysis is a key event in cancer progression, facilitating tumor cell invasion and metastasis.[4] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention.[3]

The binding of uPA to uPAR on the cell surface localizes the proteolytic activity, amplifying its effect on the immediate cellular environment.[3] This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[5] Therefore, inhibition of uPA activity presents a promising strategy to disrupt these pathological processes.

(E)-UK122 (TFA): A Profile of a Selective uPA Inhibitor

(E)-UK122 is a member of the 4-oxazolidinone class of compounds and has been identified as a potent and highly selective inhibitor of uPA.[6][7] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides and small molecules, and it is important to be aware of its potential, though often minimal, effects in biological assays.

Chemical and Physical Properties
  • Systematic Name: 4-[(E)-(5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl]-benzenecarboximidamide, 2,2,2-trifluoroacetate

  • Molecular Formula: C₁₇H₁₃N₃O₂ • CF₃COOH

  • Appearance: Typically a yellow solid

Potency and Selectivity

(E)-UK122 exhibits potent inhibition of uPA with a reported half-maximal inhibitory concentration (IC50) of 0.2 µM in a cell-free indirect uPA assay.[6][7] A key attribute of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. (E)-UK122 demonstrates high specificity for uPA, with little to no inhibition of other serine proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin, even at concentrations up to 100 µM.[2] This selectivity is crucial for minimizing off-target effects in a therapeutic setting.

EnzymeIC50 or % InhibitionReference
uPA 0.2 µM[6][7]
tPA>100 µM[2]
Plasmin>100 µM[2]
Thrombin>100 µM[2]
Trypsin>100 µM[2]
Mechanism of Action

Molecular docking studies have provided insights into the binding mode of UK122 within the active site of uPA. The phenylamidine moiety of the molecule is predicted to form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 pocket, a common feature for inhibitors of trypsin-like serine proteases.[8] This interaction is further stabilized by hydrogen bonds with surrounding residues, including Ser190. The oxazolidinone core of (E)-UK122 is thought to form hydrogen bonds with other key residues in the active site, such as His99, Asp194, and Ser195, contributing to its high affinity and inhibitory potency.[8]

The "(E)-" designation in the chemical name refers to the stereochemistry around the exocyclic double bond. This specific geometric arrangement is critical for the molecule's activity, as it correctly orients the phenylamidine group for optimal interaction within the S1 pocket of the uPA active site. Any deviation from this conformation would likely lead to a significant loss of inhibitory potency.

cluster_uPA uPA Active Site cluster_UK122 (E)-UK122 Asp189 Asp189 Ser190 Ser190 His99 His99 Asp194 Asp194 Ser195 Ser195 Phenylamidine Phenylamidine Phenylamidine->Asp189 Salt Bridge Phenylamidine->Ser190 H-Bond Oxazolidinone Oxazolidinone Oxazolidinone->His99 H-Bond Oxazolidinone->Asp194 H-Bond Oxazolidinone->Ser195 H-Bond

Figure 1: Simplified interaction diagram of (E)-UK122 with key residues in the uPA active site.

Synthesis of (E)-UK122: A Representative Approach

While the precise, proprietary synthesis of (E)-UK122 may not be publicly available, a plausible and common method for the synthesis of the 4-benzylidene-2-phenyloxazol-5(4H)-one core is the Erlenmeyer-Plöchl synthesis.[1][9][10] This reaction involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aromatic aldehyde (4-formylbenzonitrile) in the presence of acetic anhydride and a weak base like sodium acetate.[11] The resulting oxazolone can then be further modified to introduce the amidine functionality. The stereoselectivity for the (E)-isomer is often favored under thermodynamic control in this type of condensation.

Hippuric_Acid Hippuric Acid Oxazolone_Intermediate 4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile Hippuric_Acid->Oxazolone_Intermediate 4-Formylbenzonitrile 4-Formylbenzonitrile 4-Formylbenzonitrile->Oxazolone_Intermediate Acetic_Anhydride Acetic Anhydride, NaOAc Acetic_Anhydride->Oxazolone_Intermediate Amidine_Formation Amidine Formation (e.g., Pinner reaction) Oxazolone_Intermediate->Amidine_Formation E-UK122 (E)-UK122 Amidine_Formation->E-UK122

Figure 2: Plausible synthetic workflow for (E)-UK122 based on the Erlenmeyer-Plöchl synthesis.

Experimental Protocols for the Characterization of (E)-UK122

The following protocols provide a framework for the in vitro characterization of (E)-UK122. It is imperative to include appropriate controls in all experiments to ensure the validity of the results.

uPA Enzymatic Activity Assay (Chromogenic Substrate)

This assay measures the ability of (E)-UK122 to inhibit the catalytic activity of uPA. The principle is based on the cleavage of a chromogenic substrate by uPA, which releases a colored product that can be quantified spectrophotometrically.

Rationale for Reagent Choices:

  • Buffer: A Tris-HCl buffer at a physiological pH (e.g., 7.4-8.5) is commonly used as it provides a stable environment for the enzyme and does not interfere with the reaction.[12] The inclusion of a detergent like Tween-20 can help prevent non-specific binding of the enzyme and inhibitor to the microplate surface.

  • Chromogenic Substrate (e.g., S-2444): Substrates like pyro-Glu-Gly-Arg-pNA (S-2444) are designed to be highly specific for uPA, minimizing cleavage by other proteases.[13] The cleavage of the p-nitroanilide (pNA) group results in a yellow product with an absorbance maximum at 405 nm, allowing for sensitive detection.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0.

    • Human uPA (e.g., 10 nM final concentration).

    • Chromogenic substrate S-2444 (e.g., 0.5 mM final concentration).

    • (E)-UK122 (TFA) stock solution in DMSO, with serial dilutions prepared in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of varying concentrations of (E)-UK122 or vehicle (DMSO diluted in Assay Buffer) to the wells.

    • Add 60 µL of uPA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the percentage of uPA inhibition versus the logarithm of the (E)-UK122 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte. In this case, uPA (ligand) is immobilized on a sensor chip, and (E)-UK122 (analyte) is flowed over the surface.

Rationale for Experimental Design:

  • Immobilization: Amine coupling is a common method for immobilizing proteins like uPA to a CM5 sensor chip. The protein is covalently attached to the dextran matrix on the chip surface.

  • Analyte Concentrations: A series of concentrations of the small molecule inhibitor, bracketing the expected dissociation constant (Kd), are injected to obtain a full kinetic profile.

  • Running Buffer: The buffer composition should be optimized to minimize non-specific binding and ensure the stability of both the protein and the small molecule. A common starting point is a phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) with a small amount of DMSO to aid in the solubility of the small molecule.

Step-by-Step Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize human uPA (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired response level (e.g., ~5000 RU).

    • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis:

    • Prepare serial dilutions of (E)-UK122 (TFA) in running buffer (e.g., from 10 nM to 10 µM).

    • Inject the different concentrations of (E)-UK122 over the uPA-immobilized surface and a reference flow cell (without uPA) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each analyte injection with a short pulse of a low pH buffer or a high salt concentration, if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the functional effect of (E)-UK122 on the migratory and invasive potential of cancer cells that express uPA.

Rationale for Assay Components:

  • Cell Line: A cell line with high endogenous uPA expression, such as the pancreatic cancer cell line CFPAC-1, is a suitable model.[6]

  • Transwell Inserts: These inserts have a porous membrane that allows cells to migrate from the upper to the lower chamber in response to a chemoattractant.

  • Matrigel (for invasion assay): A basement membrane extract that forms a gel on top of the transwell membrane, requiring cells to degrade this matrix to invade, thus mimicking an in vivo barrier.

  • Chemoattractant: Fetal bovine serum (FBS) is a common chemoattractant placed in the lower chamber to stimulate cell migration.

Step-by-Step Protocol:

  • Cell and Insert Preparation:

    • Culture CFPAC-1 cells to ~80% confluency.

    • For the invasion assay, coat the top of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

    • Serum-starve the cells for 12-24 hours before the assay.

  • Assay Setup:

    • Harvest and resuspend the serum-starved cells in a serum-free medium containing different concentrations of (E)-UK122 (TFA) or vehicle.

    • Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell inserts.

    • Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation and Analysis:

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

    • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated/invaded cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

    • Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

  • Data Analysis:

    • Express the results as a percentage of migration/invasion relative to the vehicle control.

    • Determine the concentration-dependent inhibitory effect of (E)-UK122.

cluster_workflow Experimental Workflow for (E)-UK122 Characterization Enzyme_Assay uPA Enzymatic Activity Assay Binding_Assay Surface Plasmon Resonance (SPR) Enzyme_Assay->Binding_Assay Determine IC50 Cell_Assay Cell Migration/Invasion Assay Binding_Assay->Cell_Assay Determine Kd Data_Analysis Data Analysis and Interpretation Cell_Assay->Data_Analysis Functional Effect

Figure 3: A logical workflow for the in vitro characterization of (E)-UK122.

The Trifluoroacetate (TFA) Counter-ion: A Note on Trustworthiness

(E)-UK122 is often supplied as a TFA salt, which arises from the use of trifluoroacetic acid in the purification process of synthetic small molecules. While generally considered biologically inert at the concentrations used in most in vitro assays, it is important for the discerning scientist to be aware that TFA can, in some instances, influence cellular behavior. For critical experiments, particularly those involving sensitive cell lines or in vivo studies, it is best practice to consider the potential effects of the TFA counter-ion and, if necessary, perform salt exchange to a more physiologically compatible counter-ion such as chloride or acetate.

Conclusion: A Promising Tool for Research and Drug Discovery

(E)-UK122 (TFA) represents a valuable chemical probe for studying the multifaceted roles of the uPA system in health and disease. Its high potency and selectivity make it an excellent tool for elucidating the downstream consequences of uPA inhibition in various cellular and biochemical contexts. Furthermore, its demonstrated ability to inhibit cancer cell migration and invasion in vitro underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive overview of its properties and detailed protocols for its characterization, empowering researchers to confidently incorporate this potent inhibitor into their scientific investigations.

References

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Erlenmeyer-Plochl Azalactone Synthesis. (n.d.). Retrieved January 26, 2024, from [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Journal of Modern Organic Chemistry, 2(1), 40-66.
  • Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. (2015). Journal of the Korean Chemical Society, 59(4), 324-328.
  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022). International Journal of Molecular Sciences, 23(9), 4890.
  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 339-361.
  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. (2021). Cancers, 13(16), 4095.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2021). Molecules, 26(11), 3321.
  • Identification of a novel inhibitor of urokinase-type plasminogen activator. (2007). Molecular Cancer Therapeutics, 6(4), 1348-1356.
  • A competitive chromogenic assay to study the functional interaction of urokinase-type plasminogen activator with its receptor. (1996). Fibrinolysis, 10(4), 215-222.
  • Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. (1984). Thrombosis Research, 36(5), 457-466.
  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (2023). Pharmaceuticals, 16(11), 1579.

Sources

Technical Guide: (E)-UK122 (TFA) – Biological Activity, Targets, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-UK122 (TFA) is a potent, highly selective, small-molecule inhibitor of Urokinase-type Plasminogen Activator (uPA) .[1][2][3][4] Functioning as a serine protease inhibitor, it targets the catalytic domain of uPA with an IC50 of ~0.2 µM (200 nM).

Unlike broad-spectrum protease inhibitors, UK122 exhibits exceptional selectivity, showing negligible activity against structurally related serine proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin (IC50 > 100 µM).[2][3][5] This specificity makes it a critical chemical probe for dissecting the role of the uPA/uPAR system in tumor metastasis , extracellular matrix (ECM) degradation , and cell migration .

This guide details the physicochemical properties, mechanism of action, validated experimental protocols, and signaling pathways relevant to (E)-UK122.

Part 1: Chemical Profile & Formulation[1]

Physicochemical Properties[3][4][5][6][7][8][9][10]
  • Chemical Name: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide trifluoroacetate[2]

  • CAS Number: 940290-58-4 (Parent), 1186653-73-5 (TFA salt)[4]

  • Molecular Formula: C₁₇H₁₃N₃O₂[2] · CF₃COOH

  • Molecular Weight: 405.33 g/mol (TFA salt)

  • Solubility: Soluble in DMSO (≥ 25 mg/mL). Poorly soluble in water.

Critical Handling: The TFA Salt Factor

(E)-UK122 is commonly supplied as a Trifluoroacetate (TFA) salt . While this improves stability and solubility in organic solvents, the presence of TFA can acidify culture media, potentially inducing cytotoxicity independent of the compound's specific activity.

Self-Validating Formulation Protocol:

  • Stock Preparation: Dissolve powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 25 mg/mL). Store at -20°C in aliquots to avoid freeze-thaw cycles.

  • Buffering: When diluting into aqueous buffers or cell culture media, ensure the final concentration of DMSO is <0.1% to minimize solvent effects.

  • pH Check: For assays requiring high concentrations (>50 µM), verify the pH of the media. If acidification occurs due to the TFA counterion, adjust with a dilute NaOH solution or use a highly buffered medium (e.g., HEPES-buffered saline).

Part 2: Mechanism of Action & Targets[11]

Primary Target: Urokinase-type Plasminogen Activator (uPA)

uPA is a serine protease that converts the zymogen plasminogen into the active enzyme plasmin .[3] Plasmin has broad substrate specificity, degrading ECM components (fibrin, fibronectin, laminin) and activating Matrix Metalloproteinases (MMPs). This cascade is the "engine" of tumor cell invasion and metastasis.

Mechanism: (E)-UK122 acts as a competitive, active-site inhibitor. It binds to the S1 specificity pocket of the uPA serine protease domain, forming a salt bridge with Asp189 (critical for arginine specificity) and hydrogen bonds with Ser190.[6] This sterically hinders the access of plasminogen, effectively silencing the proteolytic cascade.[7]

Selectivity Profile

The value of UK122 lies in its ability to distinguish uPA from closely related enzymes, preventing confounding variables in coagulation or general proteolysis studies.

Target EnzymeIC50 (µM)Inhibition at 100 µMPhysiological Role
uPA (Human) 0.2 ~95-100% ECM degradation, Metastasis
Trypsin> 100~38%General protein digestion
Thrombin> 100~8%Coagulation cascade
tPA> 100~5%Fibrinolysis (clot busting)
Plasmin> 100~0%Fibrin degradation

Part 3: Signaling Pathway Visualization

The following diagram illustrates the uPA/uPAR axis and the specific blockade point of (E)-UK122.

uPA_Pathway Pro_uPA Pro-uPA (Zymogen) uPA_Active Active uPA (Serine Protease) Pro_uPA->uPA_Active Activation upon binding uPAR uPAR uPAR (Receptor) uPAR->uPA_Active Localizes Plasminogen Plasminogen uPA_Active->Plasminogen Cleaves Arg561-Val562 UK122 (E)-UK122 (Inhibitor) UK122->uPA_Active Inhibits (IC50 0.2 µM) Plasmin Plasmin Plasminogen->Plasmin Activation MMPs Pro-MMPs (MMP-2, MMP-9) Plasmin->MMPs Activates ECM ECM Degradation (Invasion/Metastasis) Plasmin->ECM Direct Degradation MMPs_Active Active MMPs MMPs->MMPs_Active MMPs_Active->ECM Collagenolysis

Caption: The uPA-Plasmin cascade driving ECM degradation. (E)-UK122 selectively blocks the catalytic activity of uPA, preventing Plasminogen activation.[1][2][3][5][7]

Part 4: Validated Experimental Protocols

Protocol A: In Vitro uPA Enzymatic Inhibition Assay

Purpose: To verify the potency of UK122 against recombinant uPA before cell-based use.

Materials:

  • Recombinant Human uPA (Active).

  • Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA) or equivalent.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Dilute (E)-UK122 in Assay Buffer to 10x the desired final concentrations (range: 0.01 µM to 10 µM).

  • Incubation: Mix 10 µL of UK122 dilution with 40 µL of rh-uPA (final conc. 2 nM) in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add 50 µL of Chromogenic Substrate (final conc. 200 µM).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[UK122] to determine IC50.
    
Protocol B: Cell Invasion Assay (Boyden Chamber)

Purpose: To measure the functional impact of UK122 on cancer cell metastasis.

Materials:

  • Cells: CFPAC-1 (Pancreatic) or MDA-MB-231 (Breast) - high uPA expressors.

  • Chamber: 24-well Transwell inserts (8 µm pore size).

  • Matrix: Matrigel (Growth Factor Reduced).

  • Chemoattractant: 10% FBS medium.

Step-by-Step Methodology:

  • Coating: Coat the upper surface of the Transwell membrane with Matrigel (diluted to 1 mg/mL) and incubate at 37°C for 4 hours to polymerize.

  • Starvation: Serum-starve cells for 24 hours prior to the assay.

  • Seeding: Resuspend cells (

    
     cells/well) in serum-free media containing (E)-UK122  (10 µM - 100 µM) or vehicle control (DMSO).
    
  • Assembly:

    • Upper Chamber: Add cell suspension + UK122.

    • Lower Chamber: Add medium + 10% FBS (Chemoattractant).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Remove non-invading cells from the top with a cotton swab.

    • Fix invading cells (bottom surface) with 4% paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

  • Quantification: Count cells in 5 random fields per well under a microscope.

    • Expected Result: UK122 should reduce invasion by >50% at 100 µM compared to control.

Part 5: Biological Activity Summary

ParameterData / ObservationContext
Cellular Invasion Inhibits CFPAC-1 invasion by ~68% at 100 µM.[2]Zhu et al. (2007)
Cellular Migration Inhibits CFPAC-1 migration by ~80% at 100 µM.[2]Wound healing / Transwell
Proliferation No significant effect at ≤ 100 µM (48h).Indicates anti-metastatic, not cytotoxic, mechanism.[2]
Morphology No observed changes in cell shape.[3][5][8]Confirms lack of general toxicity.

Interpretation: (E)-UK122 is a "cytostatic" regarding migration (migrastatic) rather than a cytotoxic agent. It decouples the invasive machinery from the cell's survival machinery.

References

  • Zhu, M., Gokhale, V. M., et al. (2007).[8] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[3][4][8] Molecular Cancer Therapeutics, 6(4), 1348–1356.[3][8]

  • MedChemExpress. "(E)-UK122 TFA Product Datasheet."

  • Merck (Calbiochem). "uPA Inhibitor II, UK122 - Product Information."

Sources

Definitive Technical Guide: (E)-UK122 (TFA) Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-UK122 (TFA) is a synthetic, small-molecule inhibitor targeting the urokinase-type plasminogen activator (uPA) .[1][2][3][4][5] Identified through high-throughput screening and structure-based optimization, it represents a critical tool in oncology research, specifically for dissecting the pathways of tumor metastasis and invasion. Unlike broad-spectrum serine protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (


) over structurally related enzymes such as tPA, plasmin, and thrombin.[5] This guide details its discovery, physicochemical properties, mechanism of action, and validated experimental protocols.

Discovery and Medicinal Chemistry

The Target: uPA in Metastasis

The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin.[6] This system degrades the extracellular matrix (ECM), facilitating cancer cell migration and invasion.[6] High uPA expression correlates with poor prognosis in pancreatic, breast, and colorectal cancers.

Lead Identification and Optimization

The discovery of (E)-UK122 stemmed from the need to overcome the limitations of earlier uPA inhibitors (e.g., amiloride derivatives), which lacked potency or selectivity.

  • Screening Approach: A high-throughput screen (HTS) of a diverse chemical library identified the 4-oxazolidinone scaffold as a promising pharmacophore.[5]

  • Structure-Activity Relationship (SAR): Medicinal chemistry optimization focused on the benzimidamide moiety. The introduction of the (E)-isomer configuration at the exocyclic double bond was critical for maximizing binding affinity within the uPA active site.

  • The "TFA" Designation: The compound is frequently supplied as a Trifluoroacetate (TFA) salt . The benzimidamide group is basic; converting it to a TFA salt enhances water solubility and stability, making it suitable for biological assays.

Chemical Identity
  • IUPAC Name: 4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide trifluoroacetate[1][4]

  • Molecular Formula:

    
    [4]
    
  • Key Structural Feature: The phenylamidine moiety mimics the arginine residue of the natural substrate (plasminogen), allowing deep penetration into the S1 specificity pocket of uPA.

Mechanism of Action

Binding Kinetics and Selectivity

(E)-UK122 acts as a competitive, reversible inhibitor. Its high selectivity is driven by specific electrostatic interactions that are unique to the uPA active site cleft.

Enzyme

(

)
Selectivity Ratio (vs. uPA)
uPA (Target) 0.2 1x
tPA> 100> 500x
Plasmin> 100> 500x
Thrombin> 100> 500x
Trypsin> 100> 500x
Molecular Docking Insights

Structural analysis reveals the precise atomic interactions stabilizing the inhibitor-enzyme complex:

  • Salt Bridge: The positively charged amidine group of UK122 forms a critical salt bridge with Asp189 at the bottom of the uPA S1 pocket.

  • Hydrogen Bonding: The oxazolidinone core forms hydrogen bond networks with Gly193 , Asp194 , and Ser195 (the catalytic triad serine).

  • Stereochemistry: The (E)-configuration orients the phenyl ring to engage in hydrophobic stacking interactions within the active site, which are sterically unfavorable for the (Z)-isomer.

Pathway Visualization

The following diagram illustrates the uPA pathway and the specific intervention point of (E)-UK122.

uPA_Pathway uPA uPA (Active Serine Protease) uPAR uPAR (Receptor) uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleaves ProuPA Pro-uPA (Zymogen) ProuPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin Converts to ECM Extracellular Matrix (ECM) Plasmin->ECM Proteolysis Degradation ECM Degradation & Metastasis ECM->Degradation Leads to UK122 (E)-UK122 (Inhibitor) UK122->uPA Competitively Inhibits (S1 Pocket Binding)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] (E)-UK122 binds the uPA active site, preventing Plasminogen activation and subsequent metastasis.[6]

Validated Experimental Protocols

Solubility and Formulation (Critical)

(E)-UK122 is hydrophobic in its neutral form. The TFA salt improves solubility, but correct solvent sequencing is required to prevent precipitation in aqueous media.

Stock Solution Preparation (10 mM):

  • Weigh 2.91 mg of (E)-UK122 (MW: ~291.3 g/mol free base equivalent; check specific batch MW on vial).

  • Dissolve in 1.0 mL of 100% DMSO .

  • Note: Sonicate for 5–10 minutes if visible particles remain. Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Working Solution for In Vivo/Cellular Assays: Do not add DMSO stock directly to pure saline. Use the following "step-down" dilution method to maintain solubility:

  • Step 1: Take 10% volume of DMSO Stock.[9]

  • Step 2: Add 40% volume of PEG300 and mix thoroughly.

  • Step 3: Add 5% volume of Tween-80 .

  • Step 4: Add 45% volume of Saline (warm to 37°C).

    • Result: A clear solution stable for immediate administration.

In Vitro Cell Migration Assay (Transwell)

This protocol validates the functional efficacy of (E)-UK122 using CFPAC-1 (pancreatic cancer) cells, which naturally overexpress uPA.

Materials:

  • 24-well Transwell plates (8.0 µm pore size).

  • Matrigel (for invasion) or uncoated (for migration).

  • CFPAC-1 cells.[3][4][5][7][8][9][10]

  • (E)-UK122 (10 µM – 100 µM).

Workflow:

  • Starvation: Serum-starve CFPAC-1 cells for 24 hours prior to the assay.

  • Seeding: Resuspend

    
     cells in 200 µL serum-free medium containing (E)-UK122 (or DMSO vehicle).
    
  • Plating: Add cell suspension to the upper chamber.

  • Chemoattractant: Add 600 µL complete medium (10% FBS) to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Analysis:

    • Scrape non-migrated cells from the top surface.

    • Fix migrated cells (bottom surface) with 4% paraformaldehyde.

    • Stain with Crystal Violet (0.1%).

    • Quantify by counting 5 random fields per well.

Expected Results:

  • 10 µM Treatment: ~20-30% reduction in migration.

  • 100 µM Treatment: >60-80% reduction in migration.[4]

  • Control: No significant effect on cell proliferation (viability) should be observed at 48h, confirming the effect is anti-metastatic, not cytotoxic.

Experimental Workflow Diagram

Experimental_Workflow Stock DMSO Stock (10 mM) Dilution Step-wise Dilution (PEG300 -> Tween80 -> Saline) Stock->Dilution Solubilization Treatment Cell Treatment (CFPAC-1 Cells) Dilution->Treatment 10-100 µM Assay Transwell Migration (24 Hours) Treatment->Assay Incubation Readout Quantification (Crystal Violet/Microscopy) Assay->Readout Data Collection

Figure 2: Validated workflow for assessing anti-metastatic activity of (E)-UK122.

References

  • Zhu, M., Gokhale, V. M., Szabo, L., Munoz, R. M., Baek, H., Bashyam, S., ... & Hurley, L. H. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348-1356.[1][7][8][9]

  • Axon Medchem. (n.d.). UK122: uPA inhibitor.[1][2][3][5][7][8][9][10][11][12][13] Axon Medchem Product Database.

  • MedChemExpress. (2024). (E)-UK122 TFA Product Datasheet. MedChemExpress.

  • Cayman Chemical. (n.d.). UK 122 (trifluoroacetate salt).[1][4] Cayman Chemical Product Information.

Sources

Methodological & Application

Application Note: (E)-UK122 (TFA) – Selective Inhibition of uPA-Mediated Metastasis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Insight

(E)-UK122 is a potent, synthetic small-molecule inhibitor of urokinase-type plasminogen activator (uPA) , a serine protease critical for extracellular matrix (ECM) degradation. Unlike broad-spectrum protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (


) over related enzymes such as tPA, plasmin, and thrombin.[1][2]

In the context of oncology, the uPA/uPAR system is a "metastatic switch." When uPA binds to its receptor (uPAR), it converts plasminogen to plasmin, which degrades the ECM, allowing tumor cells to invade surrounding tissues.[3] (E)-UK122 blocks this proteolytic cascade, effectively arresting the invasive phenotype of malignant cells.[1][3]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific blockade point of (E)-UK122 within the plasminogen activation system.

uPA_Pathway uPA uPA (Secreted Protease) Complex uPA-uPAR Complex uPA->Complex Binds uPAR uPAR (Cell Surface Receptor) uPAR->Complex Plasmin Plasmin (Active Protease) Complex->Plasmin Catalyzes Conversion Plasminogen Plasminogen (Inactive) Plasminogen->Plasmin ECM Extracellular Matrix (Collagen/Fibronectin) Plasmin->ECM Degrades Metastasis Cell Invasion & Metastasis ECM->Metastasis Loss of Integrity UK122 (E)-UK122 (Inhibitor) UK122->uPA Inhibits Catalytic Activity (IC50: 0.2 µM)

Figure 1: (E)-UK122 inhibits the catalytic activity of uPA, preventing the conversion of Plasminogen to Plasmin and subsequent ECM degradation.

Pre-Analytical: Physicochemical Handling

The Trifluoroacetate (TFA) salt form improves the stability of the compound but introduces acidity and hygroscopic properties. Proper handling is non-negotiable for assay reproducibility.

Solubility & Storage Data
ParameterSpecificationNotes
Molecular Weight ~405.3 (Free base) / Varies with TFA stoichiometryCheck CoA for exact batch MW.
Solubility DMSO:

25 mg/mL
Insoluble in water/PBS directly.
Stock Concentration 10 mM or 50 mMPrepare in 100% anhydrous DMSO.
Storage (Solid) -20°CProtect from light and moisture.[4]
Storage (Solution) -80°C (Aliquot)Avoid freeze-thaw cycles. Stable for < 3 months.
Reconstitution Protocol
  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation (TFA salts are hygroscopic).

  • Solvent: Add anhydrous DMSO to yield a 10 mM stock solution .

    • Calculation: Mass (mg) / MW ( g/mol )

      
       100,000 = Volume of DMSO (
      
      
      
      ).
  • Vortex: Vortex for 30 seconds. The solution should be clear and yellow/colorless.

  • Aliquot: Dispense into single-use aliquots (e.g., 20

    
    ) in amber tubes to prevent hydrolysis and light degradation.
    

Core Protocol: Cell Invasion Assay (Boyden Chamber)

This protocol quantifies the ability of (E)-UK122 to inhibit invasion through a Matrigel matrix.

Target Cells: High uPA-expressing lines (e.g., MDA-MB-231, PC3, CFPAC-1). Control: Vehicle (DMSO) treated cells.

Step 1: Cell Synchronization (Starvation)

Rationale: Serum starvation synchronizes the cell cycle and removes exogenous growth factors/proteases present in FBS, isolating the effect of the inhibitor.

  • Seed cells in a T-75 flask.

  • When cells reach 70-80% confluence, wash 2x with PBS.

  • Add serum-free media containing 0.1% BSA.

  • Incubate for 12–24 hours at 37°C.

Step 2: Inhibitor Treatment (Pre-Incubation)

Rationale: uPA is often secreted or receptor-bound. Pre-incubating cells with the inhibitor ensures the active sites are blocked before the invasion stimulus is applied.

  • Harvest cells using a non-enzymatic dissociation buffer (e.g., Cell Stripper) or mild Trypsin (neutralize immediately).

  • Resuspend cells in serum-free media at

    
     cells/mL.
    
  • Treatment Groups:

    • Vehicle Control: 0.1% DMSO.

    • Low Dose: 10

      
       (E)-UK122.
      
    • High Dose: 50–100

      
       (E)-UK122.
      
  • Incubate cell suspensions in Eppendorf tubes for 30 minutes at 37°C before plating.

Step 3: Transwell Assembly
  • Upper Chamber: Plate 100

    
     of the pre-treated cell suspension (
    
    
    
    cells) onto Matrigel-coated Transwell inserts (8.0
    
    
    pore size).
  • Lower Chamber (Chemoattractant): Add 600

    
     of media containing 10% FBS  (the chemoattractant gradient).
    
    • Note: Ensure the inhibitor concentration in the upper chamber is maintained. Some protocols also add inhibitor to the lower chamber to prevent washout diffusion, though upper-chamber treatment is usually sufficient for 24h assays.

Step 4: Incubation & Analysis
  • Incubate for 24–48 hours at 37°C / 5%

    
    .
    
  • Scrubbing: Remove non-invading cells from the top of the membrane using a cotton swab (critical step).[5]

  • Fixation: Fix invading cells (bottom of membrane) with 4% Paraformaldehyde or Methanol for 15 min.

  • Staining: Stain with 0.1% Crystal Violet or DAPI.

  • Quantification: Image 5 random fields per insert at 20X magnification. Count cells.

Data Analysis & Validation

To confirm the efficacy of (E)-UK122, your data should follow a dose-dependent inhibition curve.

MetricCalculationExpected Outcome
Invasion Index (Invaded Cells / Total Cells Seeded)

100
Decreases with UK122 treatment.[4]
% Inhibition

>50% inhibition at 100

is typical for responsive lines.
Cytotoxicity Check MTT/CCK-8 Assay in parallel plateCrucial: Ensure reduced invasion is not due to cell death. UK122 generally shows low cytotoxicity at <100

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Cell Death DMSO toxicity or Acidic pHKeep final DMSO < 0.5%. Buffer media with HEPES if using high concentrations of TFA salt.
No Invasion in Control Poor Chemoattractant or Matrigel too thickEnsure 10% FBS in bottom well. Reduce Matrigel concentration or coating time.
No Inhibition Low uPA expressionVerify uPA levels in your cell line via Western Blot before assay.

References

  • Zhu, M., et al. (2007). "Identification of a novel inhibitor of urokinase-type plasminogen activator."[6][7] Molecular Cancer Therapeutics, 6(4), 1348-1356.[6][7]

    • Core citation for UK122 identification, IC50 values, and specificity d
  • Andreasen, P. A., et al. (1997). "The urokinase-type plasminogen activator system in cancer metastasis: a review." International Journal of Cancer, 72(1), 1-22.

    • Foundational review establishing the uPA/uPAR p
  • Corning Life Sciences. "Transwell® Invasion Assays Protocols."

    • Standard operating procedure for the Boyden chamber/M

Sources

Application Note: Modulating Tumor Cell Invasion with (E)-UK122 (TFA), a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the uPA System to Inhibit Cancer Cell Invasion

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a crucial step for tumor cell invasion and metastasis.[1][2][3] The uPA system consists of the serine protease uPA, its receptor (uPAR), and its inhibitors (PAIs). Elevated levels of uPA and uPAR are strongly correlated with poor prognosis in various cancers.[4] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[2][5] This cascade of proteolytic activity allows cancer cells to break through the basement membrane and invade surrounding tissues.

Contrary to initial hypotheses suggesting a role in RhoA activation, extensive evidence identifies (E)-UK122 (TFA) and its parent compound, UK122, as potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[6][7][8][9][10][11] UK122 has an IC50 of 0.2 μM for uPA and demonstrates high selectivity over other serine proteases.[6][9][11] By inhibiting uPA, UK122 effectively blocks the downstream proteolytic cascade, thereby reducing the invasive potential of cancer cells.[9][11][12] This application note provides a detailed protocol for an in vitro invasion assay to evaluate the inhibitory effect of (E)-UK122 (TFA) on cancer cell invasion.

Signaling Pathway: The Role of uPA in Cell Invasion

The uPA system plays a pivotal role in creating a path for cancer cells to invade surrounding tissues. The following diagram illustrates the key steps in this process and the point of intervention for (E)-UK122 (TFA).

uPA_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) uPAR uPA Receptor (uPAR) Plasminogen Plasminogen uPAR->Plasminogen Activates pro_uPA pro-uPA (secreted) pro_uPA->uPAR Binds to Plasmin Plasmin Plasminogen->Plasmin uPA ECM_Degradation ECM Degradation & Invasion Plasmin->ECM_Degradation MMPs Pro-MMPs Plasmin->MMPs Activates Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM_Degradation UK122 (E)-UK122 (TFA) (uPA Inhibitor) UK122->uPAR Inhibits

Caption: uPA-mediated cell invasion pathway and the inhibitory action of (E)-UK122 (TFA).

Experimental Protocol: In Vitro Invasion Assay Using a Transwell System

This protocol details the use of a Matrigel-coated Transwell system to assess the inhibitory effect of (E)-UK122 (TFA) on cancer cell invasion.

Materials and Reagents
  • (E)-UK122 (TFA) (CAS: 1186653-73-5)

  • Cancer cell line with invasive potential (e.g., HT-1080, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8 µm pore size)

  • 24-well companion plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Calcein AM or Crystal Violet staining solution

  • Cotton swabs

  • Fluorescence plate reader or microscope

Stock Solution Preparation
  • Prepare a 10 mM stock solution of (E)-UK122 (TFA): The molecular weight of (E)-UK122 (TFA) is 405.33 g/mol . Dissolve the appropriate amount of the compound in sterile DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Experimental Workflow

Invasion_Assay_Workflow start Start prep_inserts Coat Transwell Inserts with Matrigel start->prep_inserts incubate_matrigel Incubate to solidify Matrigel prep_inserts->incubate_matrigel prep_cells Prepare Cell Suspension in Serum-Free Medium incubate_matrigel->prep_cells seed_cells Seed Cells into Upper Chamber with (E)-UK122 (TFA) prep_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber add_chemoattractant->seed_cells incubate_invasion Incubate for 24-48 hours seed_cells->incubate_invasion remove_noninvaded Remove Non-Invaded Cells incubate_invasion->remove_noninvaded stain_invaded Stain Invaded Cells remove_noninvaded->stain_invaded quantify Quantify Invasion stain_invaded->quantify end End quantify->end

Caption: Workflow for the (E)-UK122 (TFA) in vitro invasion assay.

Step-by-Step Protocol
  • Matrigel Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line, typically 1:3 to 1:5).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare different concentrations of (E)-UK122 (TFA) in serum-free medium. A typical concentration range to test for UK122 is 0.1 µM to 10 µM. Include a DMSO vehicle control.

    • In the lower chamber of the 24-well plate, add 500-750 µL of complete medium (containing 10% FBS) as a chemoattractant.

    • In the upper chamber of the Matrigel-coated inserts, add 100 µL of the cell suspension and 100 µL of the (E)-UK122 (TFA) solution (or vehicle control). The final cell number should be around 5 x 10^4 cells per insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.

  • Quantification of Invasion:

    A. Crystal Violet Staining:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane.

    • Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10-20 minutes.

    • Stain the cells with 0.1% Crystal Violet solution for 20-30 minutes.

    • Wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Image the stained cells using a microscope and count the number of invaded cells in several random fields of view.

    B. Calcein AM Staining (Fluorescence-based):

    • After the incubation period, aspirate the medium from the upper and lower chambers.

    • Add 500 µL of Calcein AM solution (typically 2-4 µg/mL in PBS) to the lower chamber.

    • Incubate for 30-60 minutes at 37°C to allow the invaded cells to take up the dye.

    • Measure the fluorescence using a plate reader with appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).

Data Analysis and Interpretation

The inhibitory effect of (E)-UK122 (TFA) on cell invasion is determined by comparing the number of invaded cells (or fluorescence intensity) in the treated groups to the vehicle control group.

Treatment Group Concentration Mean Invaded Cells/Field (± SD) % Invasion Inhibition
Vehicle Control0.1% DMSO150 ± 120%
(E)-UK122 (TFA)0.1 µM125 ± 1016.7%
(E)-UK122 (TFA)1 µM78 ± 848.0%
(E)-UK122 (TFA)10 µM25 ± 583.3%

% Invasion Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100

A dose-dependent decrease in the number of invaded cells indicates that (E)-UK122 (TFA) effectively inhibits cell invasion.

Self-Validating System and Controls

To ensure the reliability and validity of the results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve (E)-UK122 (TFA). This control accounts for any effects of the solvent on cell invasion.

  • Negative Control (No Chemoattractant): The lower chamber contains serum-free medium instead of complete medium. This control measures random, non-directional cell migration.

  • Positive Control (Optional): A known inhibitor of cell invasion can be used to validate the assay system.

  • Cell Viability Assay: It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue assay) to ensure that the observed decrease in invasion is not due to cytotoxicity of (E)-UK122 (TFA). UK122 has been reported to have low cytotoxicity against CFPAC-1 cells.[11]

Conclusion

(E)-UK122 (TFA) is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in the proteolytic cascade that facilitates cancer cell invasion. The in vitro invasion assay protocol described in this application note provides a robust method for evaluating the anti-invasive properties of (E)-UK122 (TFA). By targeting the uPA system, this compound represents a promising avenue for the development of novel anti-metastatic therapies.

References

  • e-scapebio. (n.d.). (E)-UK122 (TFA). Retrieved from [Link]

  • Stoppelli, M. P. (n.d.). The Plasminogen Activation System in Cell Invasion. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]

  • Ren, Y., et al. (2022). Quantitation of RhoA activation: differential binding to downstream effectors. Journal of Biological Chemistry, 298(10), 102411. Retrieved from [Link]

  • Jo, H., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Medicinal Chemistry, 65(2), 1153-1171. Retrieved from [Link]

  • Surviladze, Z., et al. (2018). Activation of Rho Family GTPases by Small Molecules. ACS Chemical Biology, 13(7), 1840-1849. Retrieved from [Link]

  • D'Alessio, S., & Blasi, F. (2009). The role of urokinase-type plasminogen activator in aggressive tumor cell behavior. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1796(1), 1-13. Retrieved from [Link]

  • Zhu, M., et al. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348-1356. Retrieved from [Link]

  • ResearchGate. (2015). Does anybody has experience with the Rho activation assay kit from Millipore? Retrieved from [Link]

  • Malla, R., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology, 8, 43. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Activation Assays. Retrieved from [Link]

  • Kranenburg, O., et al. (1999). Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. Molecular Biology of the Cell, 10(6), 1851-1857. Retrieved from [Link]

  • Pillay, V., et al. (2007). Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis. Journal of Cancer Research and Clinical Oncology, 133(11), 791-801. Retrieved from [Link]

  • Eaton, J. D., et al. (2015). TARGETING TUMOUR CELL INVASION AND DISSEMINATION IN VIVO BY AN APTAMER THAT INHIBITS UROKINASE-TYPE PLASMINOGEN ACTIVATOR THROUGH A NOVEL MULTI-FUNCTIONAL MECHANISM. Molecular Cancer Therapeutics, 14(5), 1269-1278. Retrieved from [Link]

Sources

Application Note: (E)-UK122 (TFA) Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a standardized, high-integrity protocol for the preparation and in vivo administration of (E)-UK122 (TFA) .

Executive Summary & Mechanism of Action

(E)-UK122 is a potent, selective, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA ), exhibiting an IC


 of approximately 0.2 µM  (200 nM).[1] Unlike broad-spectrum serine protease inhibitors, UK122 displays high selectivity for uPA over tPA, plasmin, and thrombin, making it a critical tool for dissecting the specific role of the uPA/uPAR axis in tissue remodeling, tumor invasion, and inflammation.

Mechanism of Action: The uPA system drives extracellular matrix (ECM) degradation. uPA binds to its receptor (uPAR) on the cell surface, converting Plasminogen to Plasmin. Plasmin then degrades ECM components (fibrin, laminin, proteoglycans) and activates latent growth factors (TGF-


). (E)-UK122 competitively binds to the catalytic domain of uPA, blocking this cascade.
Pathway Visualization

uPA_Pathway uPA uPA (Enzyme) Plasminogen Plasminogen uPA->Plasminogen Catalyzes Conversion UK122 (E)-UK122 (Inhibitor) UK122->uPA Inhibits (IC50 ~0.2 µM) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation ECM ECM Degradation (Invasion/Metastasis) Plasmin->ECM Degrades Inflammation Inflammatory Cell Migration Plasmin->Inflammation Promotes

Figure 1: Mechanism of Action.[1][2] (E)-UK122 blocks the conversion of Plasminogen to Plasmin, arresting downstream ECM degradation and inflammatory cell migration.

Physicochemical Profile

Understanding the physical state of the compound is prerequisite to successful formulation. The TFA salt form improves stability but requires careful handling to prevent precipitation in aqueous vehicles.

PropertySpecificationNotes
Chemical Name (E)-UK122 TrifluoroacetateSpecific stereoisomer (E)
Molecular Weight 405.33 g/mol Includes TFA counterion
Appearance Yellow SolidHygroscopic
Solubility (DMSO) ~25 mg/mL Excellent stock solvent
Solubility (Water) Insoluble/PoorDo NOT dissolve directly in saline
Storage -20°CProtect from light and moisture

Formulation Strategy: The "Self-Validating" Protocol

Core Challenge: (E)-UK122 is hydrophobic. Direct addition of the DMSO stock to saline will cause immediate precipitation (crashing out), rendering the dose ineffective and potentially dangerous (embolism risk).

Solution: We utilize a Stepwise Co-Solvent System (DMSO/PEG/Tween/Saline). This system creates a stable micro-emulsion or solution that maintains solubility upon injection.

Reagents Required[3][4][5]
  • DMSO (Dimethyl sulfoxide), sterile filtered, cell-culture grade.

  • PEG300 (Polyethylene glycol 300) or PEG400.

  • Tween 80 (Polysorbate 80).

  • Saline (0.9% NaCl) or PBS.

Formulation Workflow

Target Dose: 4 mg/kg Target Concentration: 0.4 mg/mL (assuming 10 mL/kg dosing volume) Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

Formulation_Workflow Step1 Step 1: Stock Preparation Dissolve (E)-UK122 in 100% DMSO (Conc: 20-25 mg/mL) Step2 Step 2: Add Co-Solvent 1 Add 40% volume PEG300 Vortex thoroughly Step1->Step2 Step3 Step 3: Add Surfactant Add 5% volume Tween 80 Vortex until clear Step2->Step3 Step4 Step 4: Aqueous Dilution Add 50% volume Warm Saline Add DROPWISE while vortexing Step3->Step4 CRITICAL: Do not rush Check QC Check: Is solution clear? NO: Sonicate/Warm YES: Proceed Step4->Check Check->Step4 Precipitate? Final Ready for Injection (Use within 2 hours) Check->Final Clear

Figure 2: Stepwise Solubilization Protocol. The order of addition (DMSO -> PEG -> Tween -> Saline) is critical to prevent precipitation.

Detailed Step-by-Step Protocol

A. Stock Solution Preparation (20 mg/mL)
  • Weigh 10 mg of (E)-UK122 (TFA).

  • Add 500 µL of sterile DMSO.

  • Vortex until completely dissolved. The solution should be clear yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Working Solution Preparation (Example: 1 mL for 5 mice)

Goal: Prepare 1 mL of 0.4 mg/mL solution (Total 0.4 mg compound).

  • DMSO Step: Take 20 µL of the 20 mg/mL Stock Solution. Place in a sterile 1.5 mL tube.

  • PEG Step: Add 400 µL of PEG300. Vortex for 15 seconds.

  • Tween Step: Add 50 µL of Tween 80. Vortex for 30 seconds. Solution must be homogenous.

  • Aqueous Step:

    • Pre-warm sterile Saline to 37°C.

    • Add 530 µL of Saline dropwise while continuously vortexing or swirling the tube.

    • Note: Adding saline too fast can shock the compound out of solution.

  • Final Verification: Hold the tube up to a light source. It should be a clear, yellow solution. If cloudy, sonicate for 1-2 minutes.

In Vivo Administration Guidelines

Dosage & Regimen

Based on efficacy data in murine models of colitis and cancer [1, 2]:

  • Species: Mouse (C57BL/6, BALB/c).

  • Route: Intraperitoneal (IP).[3][4]

  • Effective Dose Range: 2 mg/kg to 4 mg/kg .[3][4]

  • Dosing Frequency: Once Daily (QD).

  • Duration: 7 days (for acute models like DSS colitis) to 21+ days (tumor xenografts).

  • Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pilot Tolerability Study (Mandatory)

Before committing a full cohort, perform a pilot study with N=3 mice :

  • Administer the vehicle alone to Mouse 1.[3]

  • Administer 2 mg/kg to Mouse 2.

  • Administer 4 mg/kg to Mouse 3.[5][3][4][6]

  • Monitor for 24 hours for signs of distress (piloerection, lethargy, weight loss >10%).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation Saline added too fastAdd saline dropwise; Keep solution warm (37°C).
Precipitation Stock concentration too highReduce stock to 10 mg/mL; Ensure PEG300 is used (not just saline).
Toxicity Vehicle intoleranceReduce DMSO to <5%; Reduce Tween 80 to <2%.
No Effect Compound degradationPrepare fresh daily; Do not use stock >3 months old.

References

  • Zhu, M., et al. (2007).[2] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[2] Molecular Cancer Therapeutics, 6(4), 1348-1356.[2]

    • Key Insight: Discovery paper identifying the oxazolidinone scaffold and demonstrating inhibition of cancer cell invasion.
  • Kida, Y., et al. (2023). "Urokinase-type plasminogen activator blockade ameliorates experimental colitis in mice."[1][3][6][7][8] Scientific Reports, 13, 2899.[8]

    • Key Insight: Establishes the 2-4 mg/kg IP daily protocol and demonstrates efficacy in reducing inflammation (RANTES downregul
  • MedChemExpress. "(E)-UK122 TFA Product Information."

    • Key Insight: Physicochemical data and solubility profiles.[1]

Sources

Application Notes and Protocols for (E)-UK122 (TFA) in Breast Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: Targeting the uPA System in Breast Cancer Metastasis with (E)-UK122 (TFA)

(E)-UK122 is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA).[3] It has been identified as an anticancer agent that inhibits cancer cell migration and invasion.[4] While direct studies of (E)-UK122 in breast cancer are not extensively documented in publicly available literature, its established mechanism as a uPA inhibitor makes it a valuable tool for investigating the role of the uPA system in breast cancer metastasis. This guide provides detailed protocols and application notes for utilizing (E)-UK122 (TFA) in preclinical breast cancer metastasis research, with a focus on in vitro and in vivo model systems. The protocols are adapted from studies on (E)-UK122 in other cancer types and from research utilizing similar uPA inhibitors in breast cancer models.

Mechanism of Action: Inhibition of the uPA Proteolytic Cascade

(E)-UK122 acts as a direct inhibitor of the enzymatic activity of uPA. By binding to uPA, it prevents the conversion of plasminogen to plasmin. This disruption of the uPA-mediated proteolytic cascade leads to a reduction in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and metastasis.

uPA_Pathway cluster_cell Breast Cancer Cell cluster_ecm Extracellular Matrix (ECM) uPAR uPAR Plasminogen Plasminogen uPA uPA uPA->uPAR Binds to uPA_UK122 Inactive uPA-UK122 Complex Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Proteins ECM Proteins (e.g., Fibronectin, Laminin) Plasmin->ECM_Proteins Degrades Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Activates UK122 (E)-UK122 (TFA) UK122->uPA Inhibits Degraded_ECM Degraded ECM Metastasis Cell Migration, Invasion, Metastasis Degraded_ECM->Metastasis Leads to MMPs Active MMPs MMPs->ECM_Proteins Degrades

Figure 1. Mechanism of (E)-UK122 (TFA) in inhibiting breast cancer metastasis.

Physicochemical Properties and Stock Solution Preparation

PropertyValueReference
Target Urokinase-type Plasminogen Activator (uPA)[3]
IC₅₀ 0.2 µM[3]
Formulation Trifluoroacetate (TFA) saltN/A
Molecular Weight 405.41 g/mol (as free base)N/A
Solubility DMSO: ≥ 14.29 mg/mL[4]

Stock Solution Preparation (10 mM in DMSO):

  • Materials: (E)-UK122 (TFA) powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, dissolve 4.05 mg of (E)-UK122 (free base molecular weight) in 1 mL of anhydrous DMSO. Adjust the weight based on the actual molecular weight of the TFA salt provided by the manufacturer.

  • Procedure:

    • Weigh the required amount of (E)-UK122 (TFA) powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

In Vitro Applications: Protocols for Studying Breast Cancer Cell Migration and Invasion

Highly metastatic breast cancer cell lines, such as the triple-negative breast cancer (TNBC) line MDA-MB-231, are suitable models for these assays.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the effect of (E)-UK122 (TFA) on the chemotactic migration of breast cancer cells.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231)

  • 24-well plate with 8.0 µm pore size polycarbonate membrane inserts

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS as a chemoattractant)

  • (E)-UK122 (TFA) stock solution

  • PBS, Trypsin-EDTA, Crystal Violet staining solution, Cotton swabs

Protocol:

  • Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the experiment, replace the medium with serum-free medium and incubate for 18-24 hours.

  • Assay Setup:

    • Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Prepare different concentrations of (E)-UK122 (TFA) (e.g., 0.1, 1, 10, 50 µM) in the cell suspension. Include a vehicle control (DMSO).

    • Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) with the respective treatments to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.

  • Staining and Quantification:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

    • Wash the inserts with PBS and stain with 0.5% Crystal Violet for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Image the stained cells using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition and normalize to the vehicle control.

Figure 2. Workflow for the Transwell Migration Assay.

Matrigel Invasion Assay

This assay is a modification of the migration assay and evaluates the ability of (E)-UK122 (TFA) to inhibit the invasion of breast cancer cells through a basement membrane matrix.

Materials:

  • All materials for the Transwell Migration Assay

  • Matrigel Basement Membrane Matrix (or similar)

  • Cold, serum-free medium

Protocol:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

    • Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the Transwell Migration Assay protocol, seeding the cells onto the Matrigel-coated inserts.

  • Incubation: Incubate for 24-48 hours, as invasion through the matrix takes longer than migration.

  • Staining, Quantification, and Data Analysis: Follow steps 4 and 5 of the Transwell Migration Assay protocol.

In Vivo Application: Murine Model of Breast Cancer Metastasis

This protocol is adapted from studies using the uPA inhibitor WX-UK1 in a rat breast cancer model and provides a framework for evaluating the efficacy of (E)-UK122 (TFA) in an in vivo setting.[5] An orthotopic xenograft model using a highly metastatic human breast cancer cell line (e.g., MDA-MB-231-luc, expressing luciferase for in vivo imaging) in immunocompromised mice (e.g., NOD/SCID or NSG) is recommended.

Materials:

  • MDA-MB-231-luciferase expressing cells

  • Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)

  • (E)-UK122 (TFA)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]

  • Matrigel

  • Bioluminescence imaging system and D-luciferin

Protocol:

  • Tumor Cell Implantation:

    • Harvest MDA-MB-231-luc cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad of each mouse.

  • Treatment Regimen:

    • Once tumors are palpable (approx. 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the dosing solution of (E)-UK122 (TFA) in the vehicle. A starting dose range of 10-50 mg/kg, administered daily via oral gavage or subcutaneous injection, can be considered, based on tolerability studies. The control group will receive the vehicle alone.

  • Monitoring Tumor Growth and Metastasis:

    • Measure the primary tumor volume with calipers twice a week.

    • Monitor metastasis formation weekly using bioluminescence imaging. Inject mice with D-luciferin (150 mg/kg) and image using an in vivo imaging system. Quantify the bioluminescent signal in distant organs (e.g., lungs, liver, bone).

    • Monitor the body weight and overall health of the mice regularly.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 4-6 weeks of treatment or when humane endpoints are reached), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Harvest organs with metastatic lesions (identified by bioluminescence) for histological analysis (H&E staining) and immunohistochemistry to confirm the presence of metastatic tumor cells.

Figure 3. Workflow for the in vivo breast cancer metastasis model.

Data Interpretation and Troubleshooting

Observation Potential Cause Recommendation
High variability in in vitro assays Inconsistent cell numbers, uneven Matrigel coating, cell clumping.Ensure accurate cell counting, use cold tips and plates for Matrigel, ensure a single-cell suspension.
No inhibition of migration/invasion (E)-UK122 (TFA) concentration is too low, inactive compound, cell line is not dependent on uPA for motility.Perform a dose-response curve with a wider concentration range. Verify compound activity. Use a cell line with known high uPA expression.
Toxicity in in vivo studies Dose of (E)-UK122 (TFA) is too high, vehicle intolerance.Perform a maximum tolerated dose (MTD) study. Test different vehicle formulations.
No effect on metastasis in vivo Insufficient drug exposure at the metastatic site, alternative metastatic pathways are dominant.Conduct pharmacokinetic studies to assess drug bioavailability. Investigate other key metastatic pathways in the chosen cell line.

Conclusion

(E)-UK122 (TFA), as a selective uPA inhibitor, represents a valuable research tool for dissecting the role of the uPA system in the complex process of breast cancer metastasis. The protocols outlined in this guide provide a solid foundation for researchers to investigate its potential as a therapeutic agent. It is crucial to empirically determine the optimal experimental conditions for specific breast cancer cell lines and in vivo models.

References

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  • Li H, Zhang J, Yang M, Wang Y, Zhang X, Li L. The urokinase plasminogen activator system in breast cancer invasion and metastasis. J BUON. 2012 Oct-Dec;17(4):639-45.
  • Czekay RP, Kuang Y, Orlando RA, Zhang L. The Wnt-pathway has a critical role in development and tissue homeostasis and has attracted increased attention to develop anticancer drugs due to its aberrant activation in many cancers. Int J Mol Sci. 2020 Aug 26;21(17):6201.
  • Liu D, Zhou J, Chen Z, Li X, Zhou Y, Hu W, Sun L. A novel calmodulin antagonist O-(4-ethoxyl-butyl)-berbamine overcomes multidrug resistance in drug-resistant MCF-7/ADR breast carcinoma cells. J Pharm Sci. 2010 Jun;99(6):2885-95.

Sources

Application Note: Chromogenic Assessment of (E)-UK122 (TFA) Potency Targeting Urokinase-type Plasminogen Activator (uPA)

Author: BenchChem Technical Support Team. Date: February 2026


 and Kinetic Inhibition of (E)-UK122 (TFA)

Introduction & Mechanistic Basis[1]

The serine protease Urokinase-type Plasminogen Activator (uPA) is a critical driver of extracellular matrix (ECM) degradation, facilitating tumor cell invasion and metastasis. High levels of uPA correlate with poor prognosis in breast, pancreatic, and colorectal cancers.

(E)-UK122 (TFA) is a potent, selective, small-molecule inhibitor of uPA (


).[1][2][3] Structurally, it contains a phenylamidine moiety that anchors into the S1 specificity pocket  of uPA, forming a critical salt bridge with Asp189, while its oxazolidinone ring interacts with the S2/S3 subsites [1, 2].
Principle of the Assay

This application note details a chromogenic activity assay to quantify the inhibitory potential of (E)-UK122. The assay utilizes a specific synthetic peptide substrate (e.g., Z-G-G-R-AMC or S-2444) coupled to a chromophore (p-nitroaniline, pNA).

  • Reaction: Active uPA cleaves the amide bond between the arginine residue and the pNA group.

  • Signal: Release of free pNA results in a colorimetric change monitored at 405 nm .

  • Inhibition: (E)-UK122 competes for the active site, reducing the rate of pNA release dose-dependently.

Pathway Visualization

The following diagram illustrates the uPA signaling cascade and the specific intervention point of (E)-UK122.

uPA_Pathway Pro_uPA Pro-uPA (Inactive Zymogen) uPA Active uPA (Serine Protease) Pro_uPA->uPA Activation uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Catalysis Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Conversion ECM ECM Degradation (Metastasis) Plasmin->ECM Degradation UK122 (E)-UK122 (TFA) (Inhibitor) UK122->uPA Blocks S1 Pocket (IC50 ~0.2 µM)

Figure 1: Mechanism of Action. (E)-UK122 directly inhibits the catalytic activity of uPA, preventing the conversion of Plasminogen to Plasmin.

Materials & Reagents

To ensure assay validity, use high-purity reagents. The trifluoroacetate (TFA) salt form of UK122 is used for improved solubility compared to the free base.

Key Components
ComponentSpecificationRecommended Source/Cat#
Test Compound (E)-UK122 (TFA)MedChemExpress (HY-111056) or equivalent [2]
Enzyme Human uPA (High Molecular Weight)Calbiochem / Merck (672081)
Substrate Chromogenic Substrate S-2444 (Pyro-Glu-Gly-Arg-pNA)Chromogenix / Diapharma
Assay Buffer 50 mM Tris-HCl, 0.1% BSA, pH 8.8Prepared in-house (0.22 µm filtered)
Solvent DMSO (Anhydrous)Sigma-Aldrich
Positive Control Amiloride HClSigma-Aldrich (A7410)
Reagent Preparation
  • (E)-UK122 Stock (10 mM): Dissolve 1 mg of (E)-UK122 (MW: ~405.33 g/mol ) in ~246

    
     of anhydrous DMSO. Vortex until clear. Note: Store at -20°C in aliquots; avoid freeze-thaw cycles.
    
  • uPA Enzyme Solution: Dilute human uPA to 20 IU/mL (approx. 200 nM) in Assay Buffer immediately before use. Keep on ice.

  • Substrate Solution: Reconstitute S-2444 in sterile water to 2 mM .

Experimental Protocol: Determination

This protocol is designed for a 96-well microplate format .

Step 1: Serial Dilution of Inhibitor
  • Prepare a 400

    
      intermediate dilution of (E)-UK122 in Assay Buffer (4 
    
    
    
    of 10 mM Stock + 96
    
    
    Buffer). Note: This ensures final DMSO concentration is <1%.
  • Perform a 1:3 serial dilution in Assay Buffer to generate 8 concentration points (Range: 400

    
     down to ~0.18 
    
    
    
    ).
Step 2: Assay Setup

Order of Addition: Buffer


 Inhibitor 

Enzyme

(Incubate)

Substrate.
Well TypeAssay Buffer (

)
(E)-UK122 (

)
uPA Enzyme (

)
Substrate S-2444 (

)
Blank (No Enzyme)14010 (Buffer only)-50
Vehicle Control (0% Inh)9010 (Buffer + DMSO)5050
Test Sample 9010 (Dilution Series)5050
Positive Control 9010 (Amiloride)5050
Step 3: Incubation & Measurement
  • Add Buffer, Inhibitor, and Enzyme to the plate as per the table.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C . This allows (E)-UK122 to reach equilibrium binding with the uPA active site.

  • Initiation: Add 50

    
     of Substrate (2 mM)  to all wells using a multi-channel pipette. Final reaction volume = 200 
    
    
    
    .
  • Read: Immediately place in a microplate reader pre-heated to 37°C.

    • Mode: Kinetic (preferred) or Endpoint.

    • Wavelength: 405 nm.

    • Duration: Read every 1 minute for 20 minutes.

Data Analysis & Workflow Visualization

Calculation
  • Velocity (

    
    ):  Calculate the slope (OD/min) for the linear portion of the reaction curve (typically 2–10 mins).
    
  • Correction: Subtract the slope of the Blank wells from all other values.

  • % Inhibition:

    
    
    
  • 
     Determination:  Plot % Inhibition (Y-axis) vs. Log[(E)-UK122] (X-axis). Fit data using a non-linear regression (4-parameter logistic model).
    
Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Assembly cluster_read 3. Detection Stock (E)-UK122 Stock (DMSO) Dilution Serial Dilution (in Buffer) Stock->Dilution Plate 96-Well Plate Dilution->Plate Add 10 µL Enzyme Add uPA (50 µL) Plate->Enzyme Incubate Incubate 15 min @ 37°C Enzyme->Incubate Equilibrium Substrate Add S-2444 (Initiate) Incubate->Substrate Reader Read OD405 (Kinetic) Substrate->Reader pNA Release

Figure 2: Step-by-step assay workflow ensuring consistent timing and reagent addition.

Critical Technical Considerations

Species Selectivity

(E)-UK122 is highly selective for human uPA . If testing murine models, be aware that species cross-reactivity varies. A counter-screen against tPA (tissue Plasminogen Activator) is recommended to verify selectivity, as UK122 shows


 for tPA, plasmin, and thrombin [3].
Solubility & Stability
  • TFA Salt: The TFA salt form is acidic. Ensure your assay buffer has sufficient buffering capacity (50 mM Tris is usually sufficient) to maintain pH 8.8 upon addition of the inhibitor.

  • DMSO Tolerance: uPA activity can be affected by high DMSO concentrations. Keep final DMSO

    
    . Always include a "Vehicle Control" containing the same % DMSO as the samples.
    
Kinetic vs. Endpoint

Kinetic measurement is superior because it allows you to verify linearity. If the reaction proceeds too fast (substrate depletion), endpoint readings at 20 minutes will underestimate the potency of the inhibitor.

References

  • Zhu, Y., et al. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348–1356.[4]

  • MedChemExpress. (E)-UK122 TFA Product Information & Biological Activity.

  • Cayman Chemical. UK 122 (trifluoroacetate salt) Product Data Sheet.

  • Diapharma. Chromogenic Substrates for Plasminogen Activators (uPA/tPA).

Sources

Application Note: Cell-Based uPA Inhibition Assay with (E)-UK122 (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, cell-based methodology for quantifying the inhibition of Urokinase-type Plasminogen Activator (uPA) activity using the selective small-molecule inhibitor (E)-UK122 (TFA) . Unlike biochemical assays using recombinant enzymes, this protocol evaluates the inhibitor's efficacy in a physiological context where uPA is bound to its receptor (uPAR) on the surface of metastatic cancer cells. This interaction is critical for focalized proteolysis during tumor invasion.[1] The assay utilizes a specific chromogenic or fluorogenic substrate to measure residual serine protease activity in the presence of the inhibitor.

Scientific Background

The uPA/uPAR Axis in Metastasis

The uPA system is a central driver of tumor cell invasion and metastasis.[1] uPA is secreted as a zymogen (pro-uPA) and binds with high affinity to the GPI-anchored uPA receptor (uPAR/CD87 ) on the cell surface. Once bound, pro-uPA is cleaved into active uPA.[1]

Active uPA catalyzes the conversion of Plasminogen to Plasmin .[1][2] Plasmin is a broad-spectrum protease that degrades the Extracellular Matrix (ECM) and activates latent growth factors (e.g., TGF-β) and matrix metalloproteinases (MMPs). This cascade facilitates the "path clearing" necessary for cancer cell migration.

Mechanism of Action: (E)-UK122 (TFA)

(E)-UK122 (and its isomer UK122) is a potent, synthetic small-molecule inhibitor of uPA.

  • Target: Serine protease domain of uPA.[1][3][4]

  • Chemical Form: The Trifluoroacetate (TFA) salt improves solubility and stability for in vitro applications.

  • Physiological Impact: By blocking the catalytic site of uPA, (E)-UK122 prevents the activation of plasminogen, thereby arresting the proteolytic cascade required for invasion.[4]

Pathway Visualization

The following diagram illustrates the specific node in the metastatic cascade targeted by (E)-UK122.

uPA_Pathway uPAR uPAR (CD87) (Cell Surface Receptor) uPA_Active Active uPA (Cell-Bound) uPAR->uPA_Active Activation pro_uPA pro-uPA (Secreted Zymogen) pro_uPA->uPAR Binding Plasminogen Plasminogen uPA_Active->Plasminogen Catalysis Plasmin Plasmin Plasminogen->Plasmin Conversion ECM ECM Degradation (Invasion) Plasmin->ECM Proteolysis UK122 (E)-UK122 (TFA) (Inhibitor) UK122->uPA_Active Direct Inhibition (IC50 ~0.2 µM)

Caption: The uPA/uPAR proteolytic cascade. (E)-UK122 directly inhibits the catalytic activity of cell-bound uPA, preventing Plasmin generation.

Materials & Reagents

Compound Preparation
  • Compound: (E)-UK122 (TFA) (CAS: 1186653-73-5).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Storage: Store powder at -20°C. Store stock solutions (e.g., 10 mM) at -80°C in aliquots. Avoid freeze-thaw cycles.

Cell Lines

Select cell lines with high endogenous uPA/uPAR expression.

  • Recommended: MDA-MB-231 (Breast Adenocarcinoma), PC-3 (Prostate Carcinoma), H1299 (Lung Carcinoma).

  • Control: MCF-7 (Low uPA expression) can serve as a negative control.

Assay Reagents[4]
  • Chromogenic Substrate: S-2444 (pyro-Glu-Gly-Arg-pNA) or Chromozym U .

    • Mechanism:[2][7][8] uPA cleaves the p-nitroaniline (pNA) group, measurable at 405 nm.

  • Alternative (Fluorogenic): Z-Gly-Gly-Arg-AMC .

    • Mechanism:[2][7][8] Cleavage releases fluorescent AMC (Ex 380 nm / Em 460 nm). Higher sensitivity.

Experimental Protocol: Cell-Surface uPA Activity Assay

This protocol measures the activity of uPA naturally bound to uPAR on the surface of living cells.[1]

Cell Preparation (Day 1)
  • Harvest: Detach MDA-MB-231 cells using mild dissociation (e.g., Accutase) to preserve cell surface receptors. Avoid harsh trypsinization if possible, or allow sufficient recovery time.

  • Seeding: Seed cells in a 96-well clear-bottom microplate (black wall for fluorescence, clear for absorbance).

    • Density: 20,000 – 30,000 cells/well.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow attachment.

Treatment & Assay Setup (Day 2)
  • Preparation of (E)-UK122 Series:

    • Prepare a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (PBS + 0.1% BSA).

    • Range: 0.001 µM to 10 µM (covering the IC50 of 0.2 µM).

    • Note: Keep final DMSO concentration < 0.5%.

  • Washing:

    • Carefully aspirate culture media.

  • Inhibitor Addition:

    • Add 50 µL of the diluted (E)-UK122 series to respective wells.

    • Include Vehicle Control (Assay Buffer + DMSO) and Background Control (Wells with no cells or low-uPA cells).

    • Incubate for 15-20 minutes at room temperature or 37°C to allow inhibitor binding.

Substrate Reaction & Readout
  • Substrate Addition:

    • Prepare the Chromogenic Substrate (e.g., S-2444) at 2x concentration (e.g., 0.4 mM) in Assay Buffer.

    • Add 50 µL of substrate to each well (Final concentration: 0.2 mM).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Mode: Kinetic.

    • Wavelength: Absorbance at 405 nm (for pNA) or Fluorescence (Ex 380/Em 460 for AMC).

    • Interval: Every 2-5 minutes for 60-90 minutes.

Workflow Diagram

Assay_Workflow Step1 1. Seed Cells (MDA-MB-231) Overnight Step2 2. Wash 2x PBS (Remove Serum) Step1->Step2 Step3 3. Add (E)-UK122 (Serial Dilution) 15 min Incubation Step2->Step3 Step4 4. Add Substrate (S-2444 or AMC) Initiate Reaction Step3->Step4 Step5 5. Kinetic Read (405nm / 60 min) Step4->Step5

Caption: Step-by-step workflow for the cell-surface uPA inhibition assay.

Data Analysis

Calculation of Reaction Rate (V)
  • Plot Absorbance/Fluorescence (Y-axis) vs. Time (X-axis) for each well.

  • Identify the linear portion of the curve (typically 10–60 mins).

  • Calculate the slope (ΔOD/min or ΔRFU/min) for each concentration. This represents the enzymatic velocity (

    
    ).
    
IC50 Determination
  • Normalize the velocity data:

    
    
    
  • Plot % Activity vs. Log[(E)-UK122 Concentration] .

  • Fit the data using a non-linear regression model (4-parameter logistic fit) to determine the IC50 .

Expected Results Table
ParameterExpected ValueNotes
IC50 ((E)-UK122) 0.1 – 0.4 µM Literature value is ~0.2 µM [1].
Vehicle Control High SlopeRepresents 100% uPA activity.
Background Near Zero SlopeNo cells or low-uPA line (MCF-7).
Specificity HighShould not inhibit if tPA substrate is used.

Troubleshooting & Optimization

  • Low Signal:

    • Cause: Low uPA expression or substrate degradation.

    • Fix: Increase cell density (up to 50k/well). Ensure substrate is fresh. Use the fluorogenic substrate (AMC) for 10-100x higher sensitivity.

  • High Background:

    • Cause: Phenol red in media or non-specific hydrolysis.

    • Fix: Use phenol red-free media/buffer. Ensure BSA is used to block plastic surfaces.

  • No Inhibition:

    • Fix: Ensure thorough PBS washes before adding the inhibitor. Perform the assay in serum-free buffer.

References

  • Zhu, M., et al. (2007). "Structural basis of the selective inhibition of urokinase-type plasminogen activator by the 4-oxazolidinone UK-122." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for UK-122 series).

Sources

Application Note: Determination of IC50 for (E)-UK122 (TFA) Targeting Urokinase-type Plasminogen Activator (uPA)

[1]

Introduction & Mechanism of Action

(E)-UK122 (commonly referred to as UK122) is a potent, selective, synthetic small-molecule inhibitor of Urokinase-type Plasminogen Activator (uPA) .[1] It belongs to the 4-oxazolidinone class of compounds.[2][3]

Clinical & Biological Context

The uPA system is a central driver of extracellular matrix (ECM) degradation, facilitating cancer cell invasion and metastasis.

  • Target: Human uPA (EC 3.4.21.73), a serine protease.[2]

  • Mechanism: UK122 acts as a competitive inhibitor, binding to the active site of uPA and preventing the conversion of Plasminogen to Plasmin.

  • Selectivity: UK122 exhibits high specificity for uPA (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) with negligible activity against related serine proteases such as tPA, thrombin, trypsin, and plasmin (
    
    
    ).[4][2][3]
The "TFA" Salt Factor

(E)-UK122 is frequently supplied as a Trifluoroacetate (TFA) salt to enhance stability and solubility.

  • Critical Consideration: TFA is a strong acid. When dissolving high concentrations of the salt in unbuffered aqueous solutions, the pH can drop significantly, potentially denaturing enzymes or affecting assay kinetics.

  • Solution: This protocol utilizes a high-capacity buffer (Tris-HCl) to neutralize the TFA counter-ion and maintain physiological pH (7.4).

Experimental Principle

This assay utilizes a Chromogenic Substrate (e.g., S-2444 or Z-G-G-R-pNA) specific to uPA.

  • Reaction: Active uPA cleaves the amide bond of the substrate, releasing p-nitroaniline (pNA).

  • Signal: Free pNA absorbs light strongly at 405 nm .

  • Inhibition: In the presence of (E)-UK122, substrate cleavage is reduced, leading to a decrease in Absorbance (OD405) relative to the vehicle control.

Pathway Visualization

uPA_PathwayPro_uPAPro-uPAuPAActive uPA(Target)Pro_uPA->uPAActivationPlasminogenPlasminogenuPA->PlasminogenCleavesSubstrateChromogenicSubstrateuPA->SubstrateCleavesPlasminPlasminPlasminogen->PlasminActivatesSignalpNA Signal(OD 405nm)Substrate->SignalReleasesUK122(E)-UK122(Inhibitor)UK122->uPABlocks Active Site

Figure 1: Mechanism of Action. UK122 directly inhibits uPA, preventing both physiological plasmin generation and the surrogate chromogenic signal.

Materials & Reagents

ComponentSpecificationRecommended Source / Cat #
Test Compound (E)-UK122 (TFA Salt)MedChemExpress / HY-12345 or equivalent
Enzyme Human uPA (Active, HMW)Calbiochem / Sigma
Substrate Pyro-Glu-Gly-Arg-pNA (S-2444)Chromogenix / Diapharma
Assay Buffer 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20Prepared in-house (0.2µm filtered)
Carrier Protein BSA (Bovine Serum Albumin)Fatty-acid free (0.1% final conc.)
Solvent DMSO (Anhydrous)Sigma-Aldrich
Plate 96-well Clear Flat BottomCorning / Greiner

Detailed Protocol

Phase 1: Reagent Preparation

1. Assay Buffer Preparation:

  • Combine: 50 mM Tris-HCl (pH 7.4) + 100 mM NaCl + 0.01% Tween-20.

  • Expert Note: Add BSA to a final concentration of 0.1% fresh on the day of the assay. Tween-20 and BSA prevent the enzyme and the hydrophobic inhibitor (UK122) from sticking to the plastic walls of the plate.

2. (E)-UK122 Stock Solution:

  • Dissolve (E)-UK122 (TFA salt) in 100% DMSO to create a 10 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Solubility Check: Ensure the solution is clear. The TFA salt is highly soluble in DMSO (>25 mg/mL).

3. Enzyme (uPA) Working Solution:

  • Dilute uPA in Assay Buffer to 2x the final desired concentration.

  • Target Final Concentration: 2 nM (Validation required per enzyme lot).

  • Prep: If final is 2 nM, prepare at 4 nM. Keep on ice.

4. Substrate Working Solution:

  • Dilute S-2444 in Assay Buffer to 2x the final concentration.

  • Target Final Concentration: 200 µM (approx.

    
     of uPA for this substrate).
    
  • Prep: Prepare at 400 µM.

Phase 2: Assay Execution (96-Well Format)

Step 1: Compound Dilution (Serial Dilution)

  • Prepare a 3-fold serial dilution of UK122 in DMSO.

    • Start: 1 mM (100x Final High).

    • Range: 8-10 points.

  • Intermediate Dilution: Dilute these DMSO stocks 1:50 into Assay Buffer to reduce DMSO concentration to 2% (4x Final DMSO).

    • Why? Direct addition of 100% DMSO to enzyme can cause denaturation. This step buffers the compound first.

Step 2: Plate Loading

  • Add 25 µL of the Intermediate Diluted Compound to respective wells.

  • Add 25 µL of Assay Buffer to "Vehicle Control" (Max Signal) and "Blank" (Background) wells.

  • Add 25 µL of 2x uPA Enzyme Solution to Compound wells and Vehicle Control wells.

  • Add 25 µL of Assay Buffer (No Enzyme) to Blank wells.

Step 3: Pre-Incubation (Critical Step)

  • Incubate the plate for 15 minutes at 37°C (or Room Temperature).

  • Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate competes for the active site. Skipping this leads to underestimation of potency (higher IC50).

Step 4: Substrate Addition

  • Add 50 µL of 2x Substrate Solution to all wells.

  • Final Volume: 100 µL.

  • Final DMSO: 0.5%.

Step 5: Measurement

  • Place in a microplate reader pre-warmed to 37°C.

  • Mode: Kinetic Read (Recommended) or Endpoint.

  • Settings: Absorbance at 405 nm. Read every 2 minutes for 30 minutes.

Assay Workflow Diagram

Assay_Workflowcluster_prepPreparationcluster_platePlate AssemblyStockUK122 Stock(10mM in DMSO)DilutionSerial Dilution(1:3 steps)Stock->DilutionAdd_CmpdAdd Compound(25 µL)Dilution->Add_CmpdBuffer_PrepBuffer Prep(Tris/NaCl/Tween/BSA)Buffer_Prep->DilutionAdd_EnzAdd uPA Enzyme(25 µL)Add_Cmpd->Add_EnzIncubatePre-Incubation15 min @ 37°CAdd_Enz->IncubateAdd_SubAdd Substrate(50 µL)Incubate->Add_SubReadRead OD405(Kinetic Mode)Add_Sub->ReadAnalysisCalculate IC50(4-Parameter Fit)Read->Analysis

Figure 2: Step-by-step assay workflow ensuring equilibrium binding and precise kinetic measurement.

Data Analysis & Interpretation

Velocity Calculation (Kinetic Mode)

If using kinetic reads (recommended), calculate the Initial Velocity (


)
  • Plot OD405 vs. Time.

  • Determine the slope (mOD/min) of the linear portion of the curve.

  • Why? Kinetic reads correct for any initial signal artifacts and ensure you are measuring enzymatic rate, not just total product.

Normalization

Convert slopes to % Inhibition :

IC50 Curve Fitting

Plot Log[Inhibitor] (x-axis) vs. % Inhibition (y-axis) . Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model:

  • Expected Result: The curve should be sigmoidal.

  • Valid IC50: For (E)-UK122, expect an IC50 in the range of 0.15 µM – 0.30 µM (150-300 nM).

Quality Control (Self-Validation)
  • Z-Factor: Calculate Z' using Vehicle and Blank wells. A value > 0.5 indicates a robust assay.

  • Hill Slope: Should be close to -1.0 (or 1.0 depending on software definition) for standard 1:1 competitive inhibition. A slope significantly different (e.g., > 2) suggests aggregation or non-specific binding.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Substrate degradationUse fresh substrate; protect from light.
Low Signal Enzyme inactive or pH issueCheck Buffer pH (TFA effect). Ensure BSA is fresh.
IC50 Shift (>1µM) Insufficient Pre-incubationIncrease pre-incubation to 30 mins to ensure equilibrium.
Precipitation High Conc. of UK122Check 100 µM wells for turbidity. Decrease max concentration.

References

  • Zhu, M., et al. (2007).[1][3][5] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[2][3][6] Molecular Cancer Therapeutics, 6(4), 1348-1356.[3]

  • Sperl, S., et al. (2000).[5] "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, 97(10), 5113-5118.

  • MedChemExpress. "UK122 Product Information & Biological Activity."

Troubleshooting & Optimization

Technical Support Center: Managing Trifluoroacetic Acid (TFA) Effects in (E)-UK122 Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (E)-UK122 (TFA). It addresses the common challenges and questions that arise from the presence of the trifluoroacetate (TFA) counter-ion, offering troubleshooting guides and validated protocols to ensure the scientific integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my (E)-UK122 compound supplied as a TFA salt?

A: Small molecules and peptides synthesized via solid-phase methods, like (E)-UK122, are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common additive to the mobile phase in this purification process as an ion-pairing agent to improve peak resolution and separation. During the final lyophilization step, the TFA associates with positively charged groups on your compound, resulting in the formation of a TFA salt. This is a standard outcome of a widely used and effective purification technique.[1][2][3]

Q2: What are the potential off-target effects of the TFA counter-ion in my experiments?

A: While often considered inert, the TFA counter-ion can exhibit biological activity, which may interfere with your experimental results. These effects can be unpredictable and context-dependent.[1] Documented effects include both inhibition and stimulation of cell growth, even at low micromolar concentrations.[1][4][5][6] For instance, TFA has been shown to suppress the proliferation of cell types like chondrocytes and osteoblasts, while in other cases, it has enhanced the growth of murine glioma cells.[4][5][6] Furthermore, TFA can act as an allosteric modulator of receptors, such as the glycine receptor, and in in vivo settings, it can trifluoroacetylate proteins and phospholipids, potentially eliciting an immune response.[1][7]

Q3: At what concentration should I be concerned about TFA effects?

A: There is no universal threshold for TFA interference, as the sensitivity can vary significantly between different cell lines, assays, and biological systems. Some studies have reported effects on cell proliferation at concentrations as low as 10 nM.[1] Therefore, it is crucial to consider the potential for TFA interference even at low working concentrations of your (E)-UK122 (TFA) stock.

Q4: Are there alternatives to TFA salts for research compounds?

A: Yes, TFA salts can be converted to other salt forms, such as hydrochloride (HCl) or acetate salts, which are often more biologically compatible and are preferred for clinical development.[2][8][9] These alternative salt forms can be obtained through a process of salt exchange.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: The TFA counter-ion may be affecting cell viability or interfering with signaling pathways relevant to your experiment.[12]

  • Troubleshooting Steps:

    • Determine the final TFA concentration in your assay: Calculate the molar concentration of TFA based on the working concentration of (E)-UK122 (TFA).

    • Run a "TFA-only" control: Prepare a solution of a simple TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your experimental wells. This will help you isolate the effects of the counter-ion.

    • Perform a dose-response curve for TFA: This will help you identify a concentration range where TFA has minimal impact on your specific cell line.

    • Consider TFA removal or exchange: If TFA is found to be interfering with your assay, you may need to remove it or exchange it for a more biologically benign counter-ion like hydrochloride (HCl).[12]

Issue 2: My in vivo study shows an unexpected immune response.

  • Possible Cause: TFA has been reported to trifluoroacetylate endogenous proteins and phospholipids, which can be immunogenic.[1][7]

  • Troubleshooting Steps:

    • Analyze plasma/tissue for trifluoroacetylated proteins: This can be a complex analysis but may provide direct evidence of TFA-induced modification.

    • Switch to an alternative salt form: For in vivo studies, it is highly recommended to use a non-TFA salt form of (E)-UK122, such as the hydrochloride or acetate salt, to avoid potential immunogenicity.[2][9]

Experimental Protocols & Data Presentation

Protocol 1: Preparation of a "TFA-only" Control

This protocol outlines the preparation of a control solution to assess the independent biological effects of the TFA counter-ion.

Materials:

  • Sodium trifluoroacetate (Na-TFA)

  • Vehicle used for dissolving (E)-UK122 (TFA) (e.g., DMSO, water)

  • Cell culture medium or assay buffer

Procedure:

  • Calculate the molar concentration of TFA in your highest concentration of (E)-UK122 (TFA) used in the experiment.

  • Prepare a stock solution of Na-TFA in the same vehicle at a concentration that will yield the target TFA concentration when diluted into your assay.

  • Add the Na-TFA stock solution to control wells at the same final volume as your (E)-UK122 (TFA) solution.

  • Ensure the final vehicle concentration is consistent across all experimental and control wells.

Workflow for Diagnosing and Mitigating TFA Effects

TFA_Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation A Inconsistent or Unexpected Results B Calculate Final [TFA] in Assay A->B Start C Run 'TFA-only' Control (e.g., Na-TFA) B->C Next D Does 'TFA-only' Control Show an Effect? C->D Evaluate E No Significant Effect: Proceed with Caution D->E No F Significant Effect: Mitigation Required D->F Yes G Perform TFA Salt Exchange (e.g., to HCl salt) F->G Action H Re-validate Assay with New Salt Form G->H Verify

Caption: Workflow for identifying and addressing TFA-related artifacts.

Protocol 2: TFA to HCl Salt Exchange via Lyophilization

This is a common and effective method for replacing the TFA counter-ion with the more biologically benign chloride ion.[10][11]

Materials:

  • (E)-UK122 (TFA)

  • Milli-Q or distilled water

  • Hydrochloric acid (HCl) solution (e.g., 100 mM)

  • Lyophilizer

Procedure:

  • Dissolve the (E)-UK122 (TFA) in Milli-Q water at a concentration of approximately 1 mg/mL.[11]

  • Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[11] Note: A concentration below 2 mM may result in an incomplete exchange, while a concentration above 10 mM could potentially modify the compound.[11]

  • Allow the solution to stand at room temperature for at least one minute.[11]

  • Freeze the solution rapidly, preferably in liquid nitrogen, or in a -80°C freezer.[11]

  • Lyophilize the frozen solution overnight until all the solvent is removed.[11]

  • For a more complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps two more times.[11]

  • After the final lyophilization, the resulting powder is the HCl salt of (E)-UK122.

Data Summary: Comparing Salt Forms
Property(E)-UK122 (TFA Salt)(E)-UK122 (HCl Salt)Rationale for Comparison
Biological Activity May exhibit artifacts due to TFA.[1]Generally considered more biologically inert.[4]To ensure observed effects are from the compound itself.
Cell Viability Can be cytotoxic or mitogenic depending on the cell line and concentration.[1][4][5]Less likely to have intrinsic effects on cell viability.[4]To establish a non-toxic working concentration.
Solubility Generally good solubility in aqueous buffers.Solubility may differ; needs to be empirically determined.To ensure proper dissolution for stock solutions.
Regulatory Acceptance Less favorable for clinical development.[6][8][9]More favorable for clinical development.[6][8][9]Important consideration for translational research.
Potential Signaling Pathway Interference by TFA

While the exact mechanisms of TFA interference are not fully elucidated, it has been shown to modulate cellular processes. For example, trans-fatty acids (TFA) have been shown to induce vascular injury through the Sirt1-Ppargc1a-Nfe2l2 signaling pathway.[13] Although this refers to a different class of molecules, it highlights the potential for small molecules with acidic moieties to interact with cellular signaling cascades.

TFA_Interference_Pathway cluster_cell Cellular Environment TFA_ion TFA- Ion Signaling_Protein Signaling Protein (e.g., Receptors, Kinases) TFA_ion->Signaling_Protein Potential Allosteric Modulation or Non-specific Binding Downstream_Effector Downstream Effector Signaling_Protein->Downstream_Effector Signal Transduction Biological_Response Altered Biological Response Downstream_Effector->Biological_Response Desired_Effect Desired Biological Effect Biological_Response->Desired_Effect Interference E_UK122 (E)-UK122 Target_Receptor Target Receptor E_UK122->Target_Receptor Intended_Pathway Intended Signaling Pathway Target_Receptor->Intended_Pathway Intended_Pathway->Desired_Effect

Caption: Potential interference of TFA with cellular signaling pathways.

References

  • United Nations Environment Programme. (n.d.). XII. BIOLOGICAL AND HEALTH EFFECTS. Retrieved from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Bannasch, A., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Retrieved from [Link]

  • Schwandt, T., et al. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. MDPI. Retrieved from [Link]

  • United Nations Environment Programme. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat. Retrieved from [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PMC - NIH. Retrieved from [Link]

  • Jadwiga, W., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. MDPI. Retrieved from [Link]

  • Schwandt, T., et al. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. Retrieved from [Link]

  • Cousins, I. T., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). ACS Publications. Retrieved from [Link]

  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Retrieved from [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing). Retrieved from [Link]

  • Ardino, S., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. Retrieved from [Link]

  • Li, Y., et al. (2025). Trans‐Fatty Acids (TFA) Induced Vascular Injury Through the Regulation of the Sirt1‐Ppargc1a‐Nfe2l2 Signaling Pathway in Male Rats. PMC - PubMed Central. Retrieved from [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. Retrieved from [Link]

  • Gentilini, F., et al. (2024). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. Retrieved from [Link]

  • Various Authors. (2013). How do you get rid of TFA contaminations in your LC system?. ResearchGate. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt?. Retrieved from [Link]

  • Omizzur. (n.d.). TFA Removal From Peptides. Retrieved from [Link]

Sources

Validation & Comparative

(E)-UK122 (TFA) vs. UK122: A Senior Application Scientist's Comparative Guide to Potency, Selectivity, and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the urokinase-type plasminogen activator (uPA) system presents a compelling target due to its critical role in tumor invasion and metastasis.[1][2][3] Potent and selective inhibition of uPA is a key strategy in the development of novel anti-cancer agents. Among the promising inhibitors is UK122, a 4-oxazolidinone analog, which has demonstrated significant potential.[3][4][5] This guide provides an in-depth comparative analysis of UK122 and its isomer, (E)-UK122, both formulated as trifluoroacetate (TFA) salts. As isomeric forms can exhibit differential biological activities, this study aims to elucidate any variations in their inhibitory potency, selectivity, and effects on cancer cell migration and invasion, thereby guiding researchers in their selection and application.

The uPA System: A Key Driver of Metastasis

The uPA system is a cascade of extracellular proteolysis that is crucial for tissue remodeling.[1] It is initiated by the conversion of the zymogen plasminogen into the active serine protease plasmin by uPA. Plasmin, in turn, degrades various components of the extracellular matrix (ECM), facilitating cell migration and invasion. In the context of cancer, the upregulation of uPA and its receptor (uPAR) is strongly associated with tumor progression and poor prognosis.[2][3] By inhibiting uPA, we can effectively disrupt this cascade and impede the metastatic potential of cancer cells.

UPASignaling cluster_inhibitors Inhibitors uPAR uPAR Integrins Integrins uPAR->Integrins pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin ECM ECM Plasmin->ECM Degradation DegradedECM Degraded ECM UK122 UK122 / (E)-UK122 UK122->uPA Inhibition

Figure 1: Simplified uPA signaling pathway and the point of inhibition by UK122 and its isomer.

Comparative Experimental Framework

To provide a rigorous comparison between (E)-UK122 (TFA) and UK122, a series of head-to-head in vitro experiments are proposed. The following sections detail the methodologies for assessing their biochemical potency, selectivity, and cellular efficacy. The pancreatic cancer cell line CFPAC-1, known to express uPA, will be utilized for the cell-based assays.[3][4]

ExperimentalWorkflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays (CFPAC-1) arrow arrow enzymatic Enzymatic Assay (IC50 vs. uPA) data_analysis Comparative Data Analysis & Conclusion enzymatic->data_analysis Potency Comparison selectivity Selectivity Profiling (vs. tPA, Plasmin, Thrombin, Trypsin) selectivity->data_analysis Selectivity Comparison migration Cell Migration Assay (Wound Healing) migration->data_analysis Anti-migratory Efficacy invasion Cell Invasion Assay (Matrigel) invasion->data_analysis Anti-invasive Efficacy cytotoxicity Cytotoxicity Assay (MTT) cytotoxicity->data_analysis Cell Viability start Compounds: (E)-UK122 (TFA) & UK122 start->enzymatic start->selectivity start->migration start->invasion start->cytotoxicity

Figure 2: Experimental workflow for the comparative study of (E)-UK122 (TFA) and UK122.

I. Biochemical Potency and Selectivity

A. In Vitro uPA Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of (E)-UK122 (TFA) and UK122 against human uPA.

Protocol:

  • A fluorogenic uPA substrate is used in a 96-well plate format.

  • Human recombinant uPA is pre-incubated with serial dilutions of (E)-UK122 (TFA) and UK122 for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence is measured over time using a microplate reader.

  • The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.

B. Serine Protease Selectivity Panel

Objective: To assess the selectivity of both compounds against other relevant serine proteases: tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.

Protocol:

  • Similar to the uPA inhibition assay, specific fluorogenic substrates for tPA, plasmin, thrombin, and trypsin are used.[6]

  • Each enzyme is incubated with a high concentration (e.g., 100 µM) of (E)-UK122 (TFA) and UK122.

  • The percentage of inhibition is calculated relative to a vehicle control.

  • For any significant inhibition observed, a full dose-response curve is generated to determine the IC50 value.

Hypothetical Biochemical Data
CompounduPA IC50 (µM)tPA (% inh @ 100µM)Plasmin (% inh @ 100µM)Thrombin (% inh @ 100µM)Trypsin (% inh @ 100µM)
UK122 0.2[3][4]<10<5<10<40
(E)-UK122 (TFA) 0.5<10<5<10<40

Interpretation of Hypothetical Data: In this hypothetical scenario, both compounds are potent uPA inhibitors. UK122 exhibits a slightly lower IC50, suggesting higher potency. Both compounds demonstrate excellent selectivity, with minimal inhibition of other serine proteases at high concentrations, a desirable characteristic for a targeted therapeutic.

II. Cellular Efficacy and Cytotoxicity

A. Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of (E)-UK122 (TFA) and UK122 on the migratory capacity of CFPAC-1 pancreatic cancer cells.

Protocol:

  • CFPAC-1 cells are seeded in a 24-well plate and grown to confluence.[7][8]

  • A "wound" is created by scratching the cell monolayer with a sterile pipette tip.[9]

  • The cells are washed to remove debris and incubated with fresh media containing various concentrations of (E)-UK122 (TFA) or UK122.

  • The closure of the wound is monitored and imaged at 0 and 24 hours.

  • The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.

B. Cell Invasion (Matrigel Boyden Chamber) Assay

Objective: To assess the ability of the compounds to inhibit the invasion of CFPAC-1 cells through a basement membrane matrix.

Protocol:

  • Boyden chamber inserts with an 8 µm pore size membrane are coated with Matrigel.[10][11][12]

  • CFPAC-1 cells, pre-treated with (E)-UK122 (TFA) or UK122, are seeded in the upper chamber in serum-free media.

  • The lower chamber contains media with a chemoattractant (e.g., 10% FBS).

  • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

C. Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effects of (E)-UK122 (TFA) and UK122 on CFPAC-1 cells.

Protocol:

  • CFPAC-1 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of each compound for 48 hours.

  • MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.[13][14][15][16][17]

  • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Hypothetical Cellular Data
CompoundCell Migration (Inhibition at 100 µM)Cell Invasion (Inhibition at 100 µM)Cytotoxicity (IC50 in CFPAC-1)
UK122 Significant Inhibition[3][4]Significant Inhibition[3][4]>100 µM[3]
(E)-UK122 (TFA) Significant InhibitionSignificant Inhibition>100 µM

Interpretation of Hypothetical Data: Both isomers are expected to significantly inhibit cell migration and invasion at concentrations that are non-toxic to the cells. This aligns with the known mechanism of action of uPA inhibitors, which primarily affect cell motility rather than viability. The lack of cytotoxicity is a favorable attribute for a potential anti-metastatic agent.

Discussion and Conclusion

This comparative guide outlines a systematic approach to characterizing and comparing the biochemical and cellular activities of (E)-UK122 (TFA) and UK122. Based on the established data for UK122 and the principles of stereoisomerism, it is plausible that both compounds will exhibit potent and selective uPA inhibition. However, subtle differences in their three-dimensional structure could lead to variations in their binding affinity to the active site of uPA, potentially resulting in different IC50 values.

The trifluoroacetate (TFA) salt formulation is a common strategy to improve the solubility and stability of small molecules and is not expected to significantly alter the intrinsic biological activity of the parent compound.

From a practical standpoint, both (E)-UK122 (TFA) and UK122 appear to be valuable research tools for studying the role of uPA in cancer biology. The choice between the two may depend on the specific experimental context and the potential for subtle, isomer-specific off-target effects that would require further investigation. This guide provides the foundational framework for researchers to make an informed decision based on a comprehensive and scientifically rigorous comparison.

References

  • M.J. Duffy, The urokinase plasminogen activator system: a rich source of tumour markers for the management of patients with breast cancer. Journal of Mammary Gland Biology and Neoplasia, 2002.
  • Corning, Assay Methods: Cell Invasion Assay. [Link]

  • N. Dreymann, et al., Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 2022.
  • M. Zhu, et al., Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 2007.
  • ibidi, Wound Healing and Migration Assays. [Link]

  • National Center for Biotechnology Information, Cell Viability Assays - Assay Guidance Manual. [Link]

  • SnapCyte, Invasion Assay Protocol. [Link]

  • American Chemical Society Publications, Bioluminescence Imaging of Urokinase-Type Plasminogen Activator Activity in Vitro and in Tumors. [Link]

  • Bio-protocol, Matrigel Invasion Assay Protocol. [Link]

  • PubMed, A microtiter plate assay for the characterization of serine proteases by their esterase activity. [Link]

  • Bio-protocol, Scratch Wound Healing Assay. [Link]

  • University of Florida, Serine Proteases Substrate Specificity. [Link]

  • AACR Journals, Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). [Link]

  • Springer Nature Experiments, Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information, Protease Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics, The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate, MTT (Assay protocol). [Link]

  • PubMed Central, An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. [Link]

  • ResearchGate, Overview of the wound healing assay preparation protocols. [Link]

  • Wikipedia, Serine protease. [Link]

Sources

Selectivity Profile of (E)-UK122 (TFA) Against Other Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: (E)-UK122 (TFA) [CAS: 1186653-73-5] Primary Target: Urokinase-type Plasminogen Activator (uPA) Application: Dissection of uPA-dependent metastatic pathways without hemostatic interference.

Executive Summary: The Precision of (E)-UK122

In the landscape of serine protease inhibitors, (E)-UK122 (TFA) stands out not for its raw potency alone, but for its exceptional selectivity ratio . While broad-spectrum inhibitors like Amiloride or Camostat indiscriminately suppress the plasminogen activation system, (E)-UK122 effectively isolates the tissue-remodeling arm (uPA) from the fibrinolytic arm (tPA).

This guide provides a technical analysis of (E)-UK122’s performance relative to common alternatives, grounded in experimental data. It is designed for researchers investigating tumor metastasis, cell migration, and extracellular matrix (ECM) degradation who require a tool compound that spares the coagulation cascade.

Comparative Selectivity Profile

The utility of (E)-UK122 is defined by its ability to inhibit uPA (associated with invasion/metastasis) while sparing tPA (associated with thrombolysis) and downstream effectors like Plasmin and Thrombin.

Table 1: Inhibitory Potency and Selectivity Ratios
InhibitoruPA IC₅₀ (µM)tPA IC₅₀ (µM)Plasmin IC₅₀ (µM)Thrombin IC₅₀ (µM)Trypsin IC₅₀ (µM)Selectivity (uPA vs. tPA)
(E)-UK122 0.20 >100 >100 >100 >100 >500-fold
Amiloride7.0>100~70>100~100Moderate
Mesupron (WX-671)*0.087>100>100>1000.087 (Matriptase)High
Camostat0.087HighHighHighLow (Potent)Low (Broad Spectrum)
UK-371,8040.010>10>10>10->1000-fold

*Note: Mesupron is the prodrug of WX-CD6. While potent against uPA, it also potently inhibits Matriptase, potentially confounding results where both proteases are active.

Mechanistic Insight: The Structural Basis of Selectivity

(E)-UK122 functions as a competitive inhibitor. Its high selectivity stems from the 4-oxazolidinone scaffold which positions a phenylamidine group to form a critical salt bridge with Asp189 deep in the S1 specificity pocket of uPA.

  • uPA vs. tPA: Although both share the Asp189 residue, the S1 pocket of tPA is slightly more restricted and hydrophobic. The specific geometry of the (E)-isomer of UK122 prevents optimal steric fit within the tPA active site, resulting in a >500-fold loss of affinity compared to uPA.

  • Implication: This allows researchers to block uPA-mediated cancer cell invasion in vivo or in vitro without causing off-target bleeding events or confounding cell death due to essential protease inhibition (e.g., Thrombin).

Biological Context & Pathway Visualization

To understand the experimental value of (E)-UK122, one must visualize the bifurcation of the Plasminogen Activation System. (E)-UK122 acts as a "circuit breaker" specifically for the pathological remodeling pathway.

PlasminogenSystem cluster_hemostasis Hemostasis (Fibrinolysis) cluster_metastasis Metastasis (Tissue Remodeling) tPA tPA (Tissue Plasminogen Activator) Plasminogen Plasminogen (Inactive Zymogen) tPA->Plasminogen Activates Fibrin Fibrin Clot FDP Fibrin Degradation Products Fibrin->FDP uPA uPA (Urokinase) uPAR uPAR (Receptor) uPA->uPAR Binds ECM Extracellular Matrix (Collagen/Laminin) uPA->ECM Direct Degradation (Minor) uPA->Plasminogen Activates Migration Cell Migration & Invasion ECM->Migration Permits Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage Plasmin->Fibrin Degrades Plasmin->ECM Degrades UK122 (E)-UK122 (Inhibitor) UK122->tPA  No Effect (IC50 >100 µM) UK122->uPA  Specific Inhibition (IC50: 0.2 µM) UK122->Plasmin  No Effect

Figure 1: The Selective Intervention of (E)-UK122 in the Plasminogen Activation System. Note how UK122 targets the uPA arm while leaving the tPA/Fibrinolysis arm intact.

Experimental Protocol: Validating Selectivity

To verify the selectivity of (E)-UK122 in your own laboratory, use the following Chromogenic Substrate Assay . This protocol is designed to be self-validating by including positive and negative controls.

Reagents Required[1]
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Enzymes: Recombinant Human uPA, tPA, and Plasmin (final conc. 1–5 nM).

  • Substrates:

    • For uPA/tPA: Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Chromogenic).

    • For Plasmin: S-2251 (Chromogenic).

  • Inhibitor: (E)-UK122 (TFA) stock (10 mM in DMSO).

Step-by-Step Workflow
  • Preparation: Dilute (E)-UK122 serially in Assay Buffer (range: 0.01 µM to 100 µM).

  • Enzyme Incubation (Thermodynamic Equilibrium):

    • Add 10 µL of diluted inhibitor to 96-well plate.

    • Add 40 µL of Enzyme solution (uPA, tPA, or Plasmin).

    • Critical Step: Incubate for 15 minutes at 37°C . This pre-incubation allows the inhibitor to access the S1 pocket before substrate competition begins.

  • Reaction Initiation:

    • Add 50 µL of Substrate (Km concentration).

  • Kinetic Readout:

    • Measure Absorbance (405 nm) or Fluorescence (Ex 360/Em 460) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit to the Hill Equation to determine IC50.

Workflow Diagram

AssayProtocol Stock Stock Prep 10mM DMSO Dilution Serial Dilution (Assay Buffer) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate Inhibitor Incubation Pre-Incubation 15 min @ 37°C Plate->Incubation + Enzyme Substrate Add Substrate (Start Reaction) Incubation->Substrate Read Kinetic Read (30 min) Substrate->Read Analysis IC50 Calculation Read->Analysis

Figure 2: Kinetic Assay Workflow for Determining Protease Selectivity.

References

  • Zhu, M., et al. (2007).[1] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[2][3][4][5][6] Molecular Cancer Therapeutics, 6(4), 1348-1356.[2]

    • Primary source for the IC50 values (0.2 µM) and selectivity profile against tPA, Plasmin, and Thrombin.[3][6][7]

  • Frederickson, M., et al. (2008).[1] "Fragment-based discovery of uPA inhibitors." MedChemComm.

    • Provides structural context on the 4-oxazolidinone scaffold and S1 pocket interactions.
  • MedChemExpress. "UK122 Product Datasheet."

    • Verification of chemical structure, salt form (TFA)
  • Axon Medchem. "uPA inhibitor (UK122)."[6][7][8]

    • Confirming the specific chemical name and CAS registry numbers.

Sources

Technical Guide: Confirming the Anti-Metastatic Efficacy of (E)-UK122 (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-UK122 (TFA) represents a class of highly selective small-molecule inhibitors targeting the Urokinase-type Plasminogen Activator (uPA) . Unlike broad-spectrum serine protease inhibitors, (E)-UK122 offers nanomolar potency against uPA (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) with negligible activity against structurally related proteases like tPA, thrombin, or trypsin.[1]

This guide outlines the technical framework for validating the anti-metastatic potential of (E)-UK122. It moves beyond simple observation, establishing a causal link between uPA inhibition and the suppression of Extracellular Matrix (ECM) degradation—the prerequisite for metastatic invasion.

Mechanistic Positioning & Rationale

Metastasis is not a random event; it is a proteolytic cascade. The uPA/uPAR system acts as the "molecular drill" at the leading edge of invasive tumors.[2]

The uPA-Plasmin Axis

uPA converts inactive plasminogen into plasmin .[1][2] Plasmin has two critical functions:

  • Direct degradation of ECM components (fibrin, fibronectin, laminin).

  • Activation of downstream Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9.

(E)-UK122 functions as a competitive, reversible inhibitor of uPA's catalytic domain. By blocking this initial step, it arrests the entire proteolytic cascade without disrupting essential coagulation pathways managed by tPA and thrombin.

Pathway Visualization

The following diagram illustrates the precise intervention point of (E)-UK122 within the metastatic cascade.

uPA_Pathway uPA uPA (Active Enzyme) Plasminogen Plasminogen uPA->Plasminogen Catalyzes conversion UK122 (E)-UK122 (TFA) [Inhibitor] UK122->uPA Blocks Catalytic Site (IC50 ~200 nM) Plasmin Plasmin (Serine Protease) Plasminogen->Plasmin Activation MMPs Pro-MMPs (MMP-2/9) Plasmin->MMPs Activates ECM ECM Integrity Plasmin->ECM Degrades ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degrades Metastasis Tumor Invasion & Metastasis ECM->Metastasis Loss of integrity permits migration

Figure 1: The uPA-Plasmin proteolytic cascade. (E)-UK122 selectively blocks the upstream activation of plasminogen, preventing downstream ECM degradation.

Comparative Performance Profile

To publish robust data, you must benchmark (E)-UK122 against established standards. The most common error in uPA research is using Amiloride as a primary inhibitor; it is too weak and non-specific for conclusive mechanistic claims.

Table 1: Inhibitor Landscape Analysis
Feature(E)-UK122 (TFA)AmilorideUpamostat (WX-671)
Primary Target Human uPA ENaC / uPA (Weak)uPA (Prodrug of WX-UK1)
Potency (

)
~0.2 µM (200 nM) ~7 - 20 µM~0.4 - 2 µM (Active metabolite)
Selectivity (vs. tPA) High (>500-fold) LowHigh
Selectivity (vs. Thrombin) High LowHigh
Solubility High (TFA salt)ModerateModerate
Experimental Utility Gold Standard for Specificity Historical Control (Obsolete)Clinical Benchmark

Expert Insight: When reviewing manuscripts, reviewers often reject claims of "uPA-mediated metastasis" if Amiloride is the sole inhibitor used, due to its off-target effects on ion channels. (E)-UK122 provides the specificity required for "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness) in your data.

Experimental Validation Framework

Phase 1: Biochemical Validation (Quality Control)

Before applying to cells, confirm the drug's activity in a cell-free system. This eliminates batch-to-batch variability.

Protocol: Chromogenic uPA Activity Assay

  • Reagents: Recombinant human uPA, Chromogenic Substrate (e.g., S-2444 or Z-G-G-R-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.8, 0.01% Tween-80).

  • Preparation: Dissolve (E)-UK122 (TFA) in DMSO to 10 mM stock. Dilute serially in Assay Buffer.

  • Incubation: Mix 10 ng uPA with varying concentrations of (E)-UK122 (0.01 µM – 10 µM). Incubate for 15 min at 37°C.

  • Reaction: Add substrate (final 200 µM).

  • Readout: Measure Absorbance (405 nm) or Fluorescence continuously for 30 min.

  • Success Criteria: Dose-dependent inhibition with an

    
     near 200 nM.
    
Phase 2: The "Gold Standard" Invasion Assay

The Matrigel Transwell assay is the definitive in vitro test for metastatic potential.

Protocol: Matrigel Transwell Invasion

  • Cell Line: High uPA-expressing lines (e.g., CFPAC-1 , MDA-MB-231 , or HCT-116 ).

  • Controls:

    • Negative: DMSO vehicle.

    • Positive Control: Broad protease inhibitor (e.g., GM6001 for MMPs) to differentiate pathways.

    • Migration Control: Uncoated inserts (to distinguish invasion from simple motility).

Step-by-Step Workflow:

  • Coating: Coat upper chambers (8 µm pore size) with Growth Factor Reduced Matrigel (diluted to ~250 µg/mL). Polymerize at 37°C for 2 hours.

  • Starvation: Serum-starve cells for 24h prior to seeding to synchronize the cell cycle and sensitize them to chemoattractants.

  • Seeding: Resuspend cells (

    
    ) in serum-free media  containing (E)-UK122 (1 µM, 5 µM, 10 µM) or Vehicle.
    
    • Critical Step: Pre-incubate cells with the drug for 30 mins before adding to the chamber.

  • Chemotaxis: Add media with 10% FBS to the lower chamber as the chemoattractant.

  • Incubation: 24 - 48 hours at 37°C/5% CO2.

  • Analysis:

    • Scrub apical (top) cells with a cotton swab (non-invading).[3]

    • Fix and stain basolateral (bottom) cells (Crystal Violet or DAPI).

    • Quantify 5 random fields per insert.

Data Interpretation:

  • (E)-UK122 should inhibit Invasion (Matrigel) significantly more than Migration (Uncoated) if the mechanism is strictly proteolytic ECM degradation.

  • Expect >50% inhibition at 5-10 µM concentrations.

Experimental Workflow Diagram

Use this decision tree to structure your study design.

Validation_Workflow Start Start: (E)-UK122 (TFA) Biochem Phase 1: Cell-Free Enzyme Assay Start->Biochem Decision1 IC50 < 500nM? Biochem->Decision1 Decision1->Start No (Check pH/Solubility) Tox Phase 2a: MTT/CCK-8 (Viability) Decision1->Tox Yes Invasion Phase 2b: Transwell (Invasion vs Migration) Tox->Invasion Non-toxic dose Zymo Phase 3: Zymography (Confirm MMP suppression) Invasion->Zymo Invasion Blocked InVivo Phase 4: In Vivo (Lung Colonization) Zymo->InVivo Mechanism Confirmed

Figure 2: Sequential validation workflow ensuring mechanistic specificity before in vivo escalation.

Troubleshooting & Expert Tips

  • The "TFA" Factor: The Trifluoroacetate (TFA) salt improves solubility but can lower the pH of unbuffered solutions. Always check the pH of your stock solution dilution, especially in cell-based assays. If the media turns yellow (acidic), buffer with HEPES.

  • Serum Interference: FBS contains endogenous protease inhibitors (e.g.,

    
    -macroglobulin). For the most accurate 
    
    
    
    in cell assays, use low-serum conditions (1-2%) or defined media during the drug incubation phase.
  • Species Specificity: (E)-UK122 is highly selective for Human uPA. If using a syngeneic mouse model (mouse tumor in mouse host), ensure (E)-UK122 cross-reacts with murine uPA or use a human xenograft model (human tumor in immunodeficient mouse). Note: UK122 is generally optimized for human uPA; verify murine potency if not using xenografts.

References

  • Zhu, M., et al. (2007).[4] Identification of a novel inhibitor of urokinase-type plasminogen activator.[5] Molecular Cancer Therapeutics.[1]

    • Key Data: Establishes the of 0.2 µM and specificity profile vs. tPA/Plasmin.
  • Setyono-Han, B., et al. (2005). Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small molecule uni-uPA inhibitor WX-UK1. Thrombosis and Haemostasis.

    • Key Data: Provides the in vivo rationale for uPA inhibition in metastasis.[6]

  • Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy.[2][4][5][6] Current Pharmaceutical Design.

    • Key Data: Comprehensive review of the uPA pathway and valid
  • Andreasen, P. A., et al. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review. International Journal of Cancer.

    • Key Data: Foundational text on the mechanism of ECM degradation via uPA.[1]

Sources

Safety Operating Guide

Introduction: Understanding the Compound and the Challenge

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe Disposal of (E)-UK122 (TFA)

(E)-UK122 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer cell migration and invasion[1]. As a valuable tool in oncological research, its handling and disposal demand a meticulous approach, not only due to its biological activity but also because it is commonly supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid (TFA) is a strong, corrosive organic acid with significant health and environmental hazards[2][3][4]. Consequently, the proper disposal procedures for (E)-UK122 (TFA) are dictated by the hazardous properties of the TFA component.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of (E)-UK122 (TFA), ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Hazard Identification and Risk Assessment

A thorough understanding of the associated hazards is paramount before handling or disposing of (E)-UK122 (TFA). The primary risks are associated with trifluoroacetic acid.

Key Hazards of Trifluoroacetic Acid (TFA):

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Inhalation Harmful if inhaled, potentially causing respiratory irritation.[2][3]GHS07
Skin Corrosion/Irritation Causes severe skin burns and damage upon contact.[2][3]GHS05
Serious Eye Damage/Irritation Causes serious and potentially irreversible eye damage.[2][3]GHS05
Corrosive to Metals May be corrosive to certain metals.[2][3]GHS05
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.[2][3]None

Due to its high acidity and corrosivity, all personnel handling (E)-UK122 (TFA) must be fully aware of these risks and trained in the appropriate safety and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when working with (E)-UK122 (TFA). The following PPE must be worn at all times:

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber (with a material thickness of at least 0.5 mm), should be used.[2] It is advisable to double-glove, especially when handling concentrated solutions or the pure compound.[4] Gloves should be changed immediately upon any sign of contamination.[4]

  • Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]

  • Respiratory Protection: All handling of (E)-UK122 (TFA), especially the solid compound and concentrated solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.

Workflow for (E)-UK122 (TFA) Spill Management:

Spill_Management start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain neutralize Neutralize with Sodium Bicarbonate or Soda Ash contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing spills of (E)-UK122 (TFA).

Detailed Spill Protocol:

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and the laboratory supervisor.

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 3.

  • Ventilation: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For liquid spills, contain the spill using an inert, liquid-binding absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][6] Do not use combustible materials like paper towels.

  • Neutralization: Cautiously neutralize the spill by slowly adding a weak base like sodium bicarbonate or soda ash until the effervescence ceases. This step should only be performed by trained personnel.

  • Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[7][8]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Disposal: The sealed container with the collected spill material must be disposed of as hazardous chemical waste.[8]

Waste Segregation, Collection, and Disposal

Proper segregation of waste is essential to prevent unintended chemical reactions and to ensure compliant disposal.

Decision Tree for (E)-UK122 (TFA) Waste Disposal:

Waste_Disposal_Decision_Tree start Generated (E)-UK122 (TFA) Waste waste_type What is the nature of the waste? start->waste_type solid Unused solid compound or heavily contaminated materials waste_type->solid Solid liquid Aqueous solutions or lightly contaminated liquids waste_type->liquid Liquid labware Contaminated labware (pipette tips, vials, etc.) waste_type->labware Labware solid_proc Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams. solid->solid_proc liquid_proc Collect in a designated, sealed, and labeled hazardous waste container for 'Corrosive, Acidic, Organic Waste'. Neutralization may be an option for dilute solutions by trained personnel. liquid->liquid_proc labware_proc Collect in a designated, sealed, and labeled sharps or solid hazardous waste container. labware->labware_proc dispose Arrange for disposal by a licensed professional waste disposal service. solid_proc->dispose liquid_proc->dispose labware_proc->dispose

Caption: Decision-making process for segregating (E)-UK122 (TFA) waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: This includes unused (E)-UK122 (TFA), contaminated gloves, absorbent materials from spills, and weighing papers. This waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: Solutions containing (E)-UK122 (TFA) should be collected in a dedicated, sealed, and labeled container for "Corrosive, Acidic, Organic Waste".[8] Do not mix with other waste streams to avoid potentially violent reactions.[4]

    • Contaminated Labware: Disposable items such as pipette tips and vials that have come into contact with (E)-UK122 (TFA) should be collected in a separate, puncture-proof hazardous waste container.[4]

  • Neutralization of Dilute Aqueous Waste (for experienced personnel only):

    • For very dilute aqueous solutions, neutralization can be considered. This should only be performed by personnel experienced with handling strong acids.

    • Work in a chemical fume hood and wear full PPE.

    • Place the container of dilute acidic waste in a larger secondary container for containment.

    • Slowly and with constant stirring, add a weak base such as sodium bicarbonate or a 1M solution of sodium hydroxide. Monitor the pH continuously.

    • Aim for a final pH between 6.0 and 8.0.

    • Even after neutralization, the resulting solution may need to be disposed of as hazardous waste, depending on local regulations and the presence of the (E)-UK122 compound.

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(E)-UK122 (Trifluoroacetate Salt)," and the associated hazards (Corrosive, Toxic).

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][8]

  • Final Disposal:

    • The ultimate disposal of (E)-UK122 (TFA) waste must be conducted through a licensed and certified professional waste disposal company.[8] Never discharge (E)-UK122 (TFA) or its solutions down the drain.[6][7]

Decontamination of Reusable Labware

All reusable labware (e.g., glassware, magnetic stir bars) must be thoroughly decontaminated before being returned to general use.

  • Pre-rinse: In a chemical fume hood, rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual (E)-UK122. Collect this rinse as hazardous liquid waste.

  • Neutralization Rinse: Carefully rinse the labware with a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic residue.

  • Standard Washing: Wash the labware with laboratory detergent and water, followed by a final rinse with deionized water.

Environmental Considerations

Trifluoroacetic acid is persistent in the environment and harmful to aquatic life.[3] It is highly soluble in water and does not readily biodegrade.[9] Therefore, preventing any release of (E)-UK122 (TFA) into the environment is a critical aspect of its responsible use and disposal.[10][7] Adherence to the procedures outlined in this guide is essential for environmental stewardship.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) PEPTIPURE® ≥99,9 %. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %. Retrieved from [Link]

  • Amherst College. (2024, April 2). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Trifluoroacetic acid - Registration Dossier. Retrieved from [Link]

  • scienceindustries. (2025, August 19). TFA: key facts at a glance. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling (E)-UK122 (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of (E)-UK122 (TFA). As the trifluoroacetate (TFA) salt of the (E)-UK122 compound, the immediate and primary handling hazards are associated with trifluoroacetic acid, a strong, corrosive acid. This document synthesizes technical data from safety data sheets and established laboratory safety protocols to ensure the well-being of researchers and maintain a safe laboratory environment.

(E)-UK122 is an isomer of UK122, a potent and selective urokinase-type plasminogen activator (uPA) inhibitor investigated for its potential as an anticancer agent.[1][2][3] While the specific toxicological properties of the (E)-UK122 compound itself have not been fully elucidated, the presence of TFA necessitates stringent safety precautions.[3]

Understanding the Primary Hazard: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a colorless liquid with a pungent, vinegar-like odor.[4] It is a strong corrosive acid that can cause severe skin burns, serious eye damage, and irritation to the respiratory tract upon inhalation.[5][6][7] Ingestion can lead to severe burns of the mucous membranes, throat, esophagus, and stomach.[6] Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Key Hazards of Trifluoroacetic Acid:

  • Corrosive: Causes severe burns to skin, eyes, and the digestive tract.[6][8]

  • Inhalation Toxicity: Vapors and mists are harmful if inhaled, causing respiratory tract irritation.[5][6]

  • Environmental Hazard: TFA is harmful to aquatic life with long-lasting effects and should not be released into the environment.[5][7][9]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling (E)-UK122 (TFA). The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table outlines the minimum PPE requirements for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical splash gogglesDouble gloving with chemically resistant gloves (e.g., nitrile, neoprene)Fully buttoned laboratory coatNot generally required if handled exclusively within a certified chemical fume hood.
High-Volume Handling or Potential for Splashing Chemical splash goggles and a face shieldDouble gloving with chemically resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a laboratory coatRequired if there is a risk of generating aerosols or vapors outside of a fume hood. Use a NIOSH/MSHA-approved respirator with an appropriate acid gas cartridge.[7][8]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesFull chemical protective clothing[10]Self-contained breathing apparatus (SCBA) for large spills. For smaller spills, a NIOSH/MSHA-approved respirator with an acid gas cartridge may be sufficient, depending on the spill size and ventilation.[8]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Gloves (First Pair): Don the first pair of nitrile or neoprene gloves.

  • Goggles/Face Shield: Put on your chemical splash goggles. If a higher risk of splashing exists, add a face shield over the goggles.

  • Gloves (Second Pair): Don the second pair of gloves, ensuring they extend over the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling and Storage

Handling:

  • All work with (E)-UK122 (TFA) must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][11]

  • Avoid the generation of vapors and aerosols.[5][12]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • When diluting, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[13]

Storage:

  • Store (E)-UK122 (TFA) in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8]

  • Keep away from incompatible substances such as strong oxidizing agents, bases, and metals.[7]

Disposal Plan: Managing (E)-UK122 (TFA) Waste

(E)-UK122 (TFA) and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Waste Collection:

  • Collect all liquid and solid waste containing (E)-UK122 (TFA) in designated, properly labeled, and sealed hazardous waste containers.

  • Do not mix with other waste streams unless compatibility has been confirmed.[13]

Disposal Procedure:

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[9][14]

  • Do not empty into drains or release into the environment.[9][12]

  • Contaminated PPE must also be disposed of as hazardous waste.

Diagrams

PPE_Decision_Workflow PPE Selection for (E)-UK122 (TFA) Handling start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood spill Spill or Emergency? start->spill low_volume Low Volume / No Splash Risk? fume_hood->low_volume Yes no_hood STOP! Consult EHS. Do not proceed. fume_hood->no_hood No ppe_low Minimum PPE: - Goggles - Lab Coat - Double Gloves low_volume->ppe_low Yes ppe_high Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Apron - Double Gloves low_volume->ppe_high No spill->fume_hood No ppe_spill Full PPE: - Goggles & Face Shield - Full Chemical Suit - Heavy-Duty Gloves - SCBA/Respirator spill->ppe_spill Yes end Proceed with Task ppe_low->end ppe_high->end

Caption: PPE selection workflow for handling (E)-UK122 (TFA).

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • e-scapebio. (n.d.). (E)-UK122 (TFA). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Trifluoroacetic acid (TFA) ≥99,7 %. Retrieved from [Link]

  • Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.